Product packaging for 1,3,5,6-Tetrahydroxy-8-methylxanthone(Cat. No.:)

1,3,5,6-Tetrahydroxy-8-methylxanthone

Cat. No.: B12378917
M. Wt: 274.22 g/mol
InChI Key: REMPMEBGVJJOHV-UHFFFAOYSA-N
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Description

1,3,5,6-tetrahydroxy-8-methylxanthone is a member of xanthones.
This compound has been reported in Penicillium raistrickii with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O6 B12378917 1,3,5,6-Tetrahydroxy-8-methylxanthone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

3,4,6,8-tetrahydroxy-1-methylxanthen-9-one

InChI

InChI=1S/C14H10O6/c1-5-2-8(17)12(18)14-10(5)13(19)11-7(16)3-6(15)4-9(11)20-14/h2-4,15-18H,1H3

InChI Key

REMPMEBGVJJOHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Origin and Sources of 1,3,5,6-Tetrahydroxy-8-methylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation protocols, and proposed biosynthetic pathway of the fungal metabolite, 1,3,5,6-Tetrahydroxy-8-methylxanthone. This document is intended to serve as a comprehensive resource, incorporating detailed experimental methodologies and visual representations of key processes to facilitate further research and development.

Natural Origin and Sources

This compound is a polyketide-derived secondary metabolite of fungal origin. To date, it has been isolated from marine-derived fungi, indicating that the marine environment is a key source for this particular xanthone. Unlike many other tetrahydroxyxanthones that are commonly found in higher plants, the 8-methylated variant appears to be specific to certain fungal strains.

The primary documented sources are:

  • A fungus of the genus Penicillium , specifically strain L129, isolated from the rhizosphere soil of the sea rush Limonium sinense collected in Qingdao, China[1].

  • A natural fungal complex consisting of Penicillium sajarovii (strain KMM 4718) and Aspergillus protuberus (strain KMM 4747), isolated from the sea urchin Scaphechinus mirabilis[2].

These findings underscore the importance of marine ecosystems, and particularly marine-derived fungi, as a promising reservoir for novel and structurally diverse bioactive compounds.

Data Presentation: Natural Sources and Co-Metabolites

Quantitative yield data for this compound from fungal fermentation has not been explicitly reported in the primary literature. However, analysis of the co-metabolites isolated from the same fungal extracts provides valuable context on the chemical diversity of the source organisms.

Natural SourceCompound ClassCo-Metabolites IsolatedReference
Penicillium sp. L129 (marine-derived fungus)Dimeric 1,4-Benzoquinones, Dibenzofuran, Pyrazinoquinazoline, Phenols, Isocoumarins, Griseofulvins, CapsaicinsPeniquinones A & B, Penizofuran A, Quinadolines A & D, 3,4-dimethoxy-5-methylphenol, Orcinol, Mucorisocoumarins A, Penicillic acid, Griseofulvin, Capsaicin[1][3]
Penicillium sajarovii KMM 4718 & Aspergillus protuberus KMM 4747 (co-culture from sea urchin)Chromones, Xanthones, Griseofulvins, PyranonesSajaroketides A & B, (2′S)-7-hydroxy-2-(2′-hydroxypropyl)-5-methylchromone, Altechromone A, Norlichexanthone, Griseoxanthone C, Griseofulvin, 6-O-desmethylgriseofulvin[2][4]

Experimental Protocols

The following is a detailed methodology for the fermentation, extraction, and isolation of this compound, based on the protocol reported for Penicillium sp. L129[1][3].

Fungal Fermentation
  • Strain Activation: The fungus Penicillium sp. L129 is cultured on potato dextrose agar (B569324) (PDA) plates for 5-7 days at 28°C.

  • Seed Culture: Agar plugs containing the mycelia are inoculated into 250 mL Erlenmeyer flasks, each containing 50 mL of potato dextrose broth (PDB). The flasks are incubated for 3 days at 28°C on a rotary shaker at 180 rpm.

  • Large-Scale Fermentation: The seed cultures are transferred into 1 L Erlenmeyer flasks, each containing 200 mL of PDB medium. The large-scale fermentation is carried out under static conditions at 28°C for 30 days.

Extraction of Secondary Metabolites
  • Solvent Extraction: Following incubation, the entire fermentation broth (including mycelia) is repeatedly extracted (typically 3 times) with an equal volume of ethyl acetate (B1210297) (EtOAc).

  • Concentration: The organic layers are combined and concentrated to dryness under reduced pressure using a rotary evaporator to yield the crude extract.

Isolation and Purification
  • Initial Fractionation (VLC): The crude extract is subjected to vacuum liquid chromatography (VLC) on a silica (B1680970) gel column. Elution is performed using a step gradient of petroleum ether-EtOAc (e.g., from 100:0 to 0:100, v/v) followed by EtOAc-MeOH (e.g., from 100:0 to 0:100, v/v) to yield several primary fractions.

  • Intermediate Fractionation (ODS Chromatography): The fraction containing the target compound (identified by TLC or HPLC analysis) is further separated by column chromatography on octadecylsilyl (ODS) silica gel, eluting with a gradient of MeOH-H₂O (e.g., from 10:90 to 100:0, v/v).

  • Final Purification (Semi-preparative HPLC): The sub-fraction containing this compound is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) (ACN) and H₂O is employed.

    • Detection: UV detection is used to monitor the elution of compounds.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including 1D NMR (¹H, ¹³C), 2D NMR (HSQC, HMBC, COSY), and High-Resolution Mass Spectrometry (HRESIMS).

Visualizations: Pathways and Workflows

Proposed Biosynthetic Pathway

The biosynthesis of xanthones in fungi proceeds via the polyketide pathway. This pathway involves the head-to-tail condensation of acetate units to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions. The diagram below illustrates a plausible biosynthetic route to this compound.

Fungal Xanthone Biosynthesis sub sub enzyme enzyme product product acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide Octaketide Chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization xanthone_core Xanthone Core cyclization->xanthone_core hydroxylation Hydroxylases (P450 monooxygenases) xanthone_core->hydroxylation thx 1,3,5,6-Tetrahydroxyxanthone (Intermediate) hydroxylation->thx methylation SAM-dependent Methyltransferase thx->methylation final_product 1,3,5,6-Tetrahydroxy- 8-methylxanthone methylation->final_product

Caption: Proposed fungal polyketide pathway for this compound biosynthesis.

Experimental Workflow for Isolation

The following diagram outlines the logical workflow for the isolation and purification of this compound from a fungal culture.

Isolation Workflow start_end start_end process process fraction fraction final final start Fungal Fermentation (Penicillium sp. L129) extraction Solvent Extraction (Ethyl Acetate) start->extraction crude Crude Extract extraction->crude vlc Vacuum Liquid Chromatography (Silica Gel) crude->vlc primary_fractions Primary Fractions vlc->primary_fractions ods ODS Column Chromatography (MeOH/H₂O Gradient) primary_fractions->ods target_fraction Target Sub-Fraction ods->target_fraction hplc Semi-Preparative HPLC (C18 Column) target_fraction->hplc pure_compound Pure Compound: This compound hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

References

Technical Guide: Isolation of 1,3,5,6-Tetrahydroxy-8-methylxanthone from Fungal Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of 1,3,5,6-Tetrahydroxy-8-methylxanthone, a polyketide-derived xanthone. While the primary interest lies in its isolation from marine fungi, detailed experimental protocols in the public domain are currently limited. This document is based on the successful isolation from the terrestrial fungus Penicillium raistrickii, providing a robust and applicable methodology for researchers working with fungal secondary metabolites, regardless of their origin.

Overview and Significance

Xanthones are a class of oxygenated heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2][3] Marine-derived fungi, in particular, are a prolific source of structurally diverse and biologically active xanthones.[1][2] this compound is a member of this family, and its isolation is a key step in enabling further investigation into its potential therapeutic applications.

Experimental Protocols

The following protocols are adapted from established methodologies for the isolation of xanthones from fungal cultures.

Fungal Cultivation and Fermentation
  • Organism: Penicillium raistrickii NRRL 2039.

  • Culture Medium: Czapek's solution agar (B569324) supplemented with corn steep liquor and sucrose.

  • Fermentation: The fungus is typically grown in solid-state fermentation on sterilized rice or in liquid culture in flasks on a rotary shaker to ensure adequate aeration and growth.

  • Incubation: Cultures are incubated at approximately 25-28 °C for a period of 2-4 weeks, or until sufficient biomass and secondary metabolite production is achieved.

Extraction of Secondary Metabolites
  • The fungal biomass and culture medium are harvested.

  • The entire culture is extracted exhaustively with a polar organic solvent such as ethyl acetate (B1210297) (EtOAc) or a mixture of chloroform (B151607) and methanol (B129727) (CHCl₃/MeOH).

  • The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate the target compound.

  • Initial Fractionation (Vacuum Liquid Chromatography - VLC):

    • The crude extract is adsorbed onto silica (B1680970) gel and applied to a VLC column packed with silica gel.

    • The column is eluted with a stepwise gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Separation (Column Chromatography - CC):

    • Fractions containing the target compound (as identified by TLC) are combined and subjected to further separation on a silica gel column.

    • Elution is performed with a solvent system such as a gradient of n-hexane/ethyl acetate or dichloromethane/methanol to provide finer separation.[4]

  • Final Purification (High-Performance Liquid Chromatography - HPLC):

    • The enriched fraction containing this compound is purified by semi-preparative HPLC.

    • A C18 reversed-phase column is commonly used with a mobile phase consisting of a gradient of methanol and water, often with a small percentage of formic acid or acetonitrile (B52724) to improve peak shape and resolution.

Data Presentation

The following tables summarize the key characteristics and spectroscopic data for this compound.

Compound Identification
Compound Name This compound
Molecular Formula C₁₄H₁₀O₆
Molecular Weight 274.23 g/mol
Appearance Yellowish solid
Spectroscopic Data
¹H NMR (DMSO-d₆, 500 MHz) δ (ppm): 12.89 (s, 1H, 1-OH), 10.87 (s, 1H, 3-OH), 9.71 (s, 1H, 6-OH), 6.70 (s, 1H, H-7), 6.29 (d, J=2.0 Hz, 1H, H-4), 6.16 (d, J=2.0 Hz, 1H, H-2), 2.65 (s, 3H, 8-CH₃)
¹³C NMR (DMSO-d₆, 125 MHz) δ (ppm): 180.7 (C-9), 164.5 (C-3), 161.7 (C-1), 158.3 (C-4a), 156.9 (C-5), 147.2 (C-6), 137.9 (C-8a), 110.1 (C-8), 108.6 (C-9a), 103.8 (C-7), 98.4 (C-2), 93.9 (C-4), 22.8 (8-CH₃)
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ calculated for C₁₄H₁₁O₆: 275.0556; found: 275.0554

Visualizations

Experimental Workflow

experimental_workflow A Fungal Culture (Penicillium sp.) on Solid or Liquid Medium B Extraction (Ethyl Acetate) A->B Harvest C Crude Extract B->C Concentration D Vacuum Liquid Chromatography (Silica Gel, Hexane/EtOAc gradient) C->D Fractionation E Bioactive Fractions D->E TLC analysis F Column Chromatography (Silica Gel, CH2Cl2/MeOH gradient) E->F Separation G Enriched Xanthone Fraction F->G TLC analysis H Semi-preparative HPLC (C18, MeOH/H2O gradient) G->H Purification I Pure this compound H->I J Structure Elucidation (NMR, MS) I->J

Caption: Workflow for the isolation of this compound.

Biosynthetic Relationship

At present, no specific signaling pathways involving this compound have been elucidated. However, its structure is consistent with the polyketide biosynthetic pathway, a common route for the synthesis of aromatic compounds in fungi.

biosynthetic_pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain cyclization Cyclization & Aromatization polyketide_chain->cyclization xanthone_core Xanthone Scaffold cyclization->xanthone_core tailoring Tailoring Enzymes (Hydroxylation, Methylation) xanthone_core->tailoring final_product 1,3,5,6-Tetrahydroxy- 8-methylxanthone tailoring->final_product

Caption: Generalized biosynthetic pathway for fungal xanthones.

References

An In-depth Technical Guide on the Biosynthesis of 1,3,5,6-Tetrahydroxy-8-methylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 1,3,5,6-Tetrahydroxy-8-methylxanthone, a complex plant secondary metabolite. This document details the enzymatic reactions, from primary metabolic precursors to the final xanthone (B1684191) structure, and includes putative intermediate steps. It is designed to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Introduction to Xanthone Biosynthesis

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are predominantly found in a select number of plant families, such as the Clusiaceae, Hypericaceae, and Gentianaceae, as well as in some fungi and lichens. These compounds exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, making them attractive targets for pharmaceutical research and development.

The biosynthesis of xanthones in plants is a complex process that involves the convergence of the shikimate and acetate-malonate pathways to form a key benzophenone (B1666685) intermediate. This intermediate subsequently undergoes an intramolecular oxidative cyclization to create the characteristic tricyclic xanthone core. Further structural diversity is achieved through a series of tailoring reactions, including hydroxylation, methylation, prenylation, and glycosylation, which are catalyzed by specific enzymes.

The Core Biosynthetic Pathway: Formation of the Xanthone Scaffold

The biosynthesis of this compound begins with the formation of a central precursor, 1,3,5-trihydroxyxanthone (B1664532). This process can be divided into two main stages: the synthesis of the benzophenone intermediate and its subsequent cyclization.

2.1. Formation of 2,3',4,6-Tetrahydroxybenzophenone

The initial steps of xanthone biosynthesis involve the condensation of precursors from primary metabolism. A molecule of benzoyl-CoA, derived from the shikimate pathway, is condensed with three molecules of malonyl-CoA from the acetate-malonate pathway. This reaction is catalyzed by a type III polyketide synthase known as benzophenone synthase (BPS) . The resulting intermediate, 2,4,6-trihydroxybenzophenone, undergoes a subsequent hydroxylation at the 3' position, catalyzed by a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H) , to yield 2,3',4,6-tetrahydroxybenzophenone.

2.2. Cyclization to 1,3,5-Trihydroxyxanthone

The key step in the formation of the xanthone core is the regioselective, intramolecular oxidative coupling of 2,3',4,6-tetrahydroxybenzophenone. This cyclization is catalyzed by a specific cytochrome P450 enzyme , which leads to the formation of 1,3,5-trihydroxyxanthone (1,3,5-THX). This molecule serves as a crucial branch-point intermediate for the biosynthesis of a variety of more complex xanthones.

Diagram of the Core Xanthone Biosynthesis Pathway

core_pathway benzoyl_coa Benzoyl-CoA bps_enzyme Benzophenone Synthase (BPS) benzoyl_coa->bps_enzyme malonyl_coa 3x Malonyl-CoA malonyl_coa->bps_enzyme benzophenone1 2,4,6-Trihydroxy- benzophenone bps_enzyme->benzophenone1 b3h_enzyme Benzophenone 3'-hydroxylase (B3'H) (Cytochrome P450) benzophenone1->b3h_enzyme benzophenone2 2,3',4,6-Tetrahydroxy- benzophenone b3h_enzyme->benzophenone2 cyp450_enzyme Cytochrome P450 (Oxidative Coupling) benzophenone2->cyp450_enzyme xanthone_core 1,3,5-Trihydroxyxanthone (1,3,5-THX) cyp450_enzyme->xanthone_core

Caption: Formation of the 1,3,5-Trihydroxyxanthone core.

Putative Biosynthetic Pathway of this compound

Starting from the 1,3,5-trihydroxyxanthone intermediate, a series of tailoring reactions are required to produce this compound. While the exact sequence of these reactions has not been fully elucidated, a putative pathway can be proposed based on known enzymatic reactions in xanthone biosynthesis. This pathway involves a hydroxylation at the C-6 position and a methylation at the C-8 position. The order of these two steps is currently unknown, and thus two alternative routes are plausible.

3.1. C-6 Hydroxylation

The introduction of a hydroxyl group at the C-6 position of the xanthone core is a known reaction in several plant species. This step is catalyzed by the enzyme xanthone 6-hydroxylase (X6H) , a cytochrome P450-dependent monooxygenase that requires NADPH and molecular oxygen as co-substrates.[1] This enzyme is responsible for converting 1,3,5-trihydroxyxanthone into 1,3,5,6-tetrahydroxyxanthone.[1]

3.2. C-8 Methylation

The final step in the proposed pathway is the methylation of the hydroxyl group at the C-8 position. While the specific enzyme for this reaction in the context of this compound biosynthesis has not been identified, it is hypothesized to be catalyzed by a xanthone O-methyltransferase (XOMT) . These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.

Proposed Biosynthetic Pathway from 1,3,5-Trihydroxyxanthone

final_pathway start_node 1,3,5-Trihydroxyxanthone x6h_a Xanthone 6-hydroxylase (X6H) start_node->x6h_a Route A xomt_b Putative Xanthone 8-O-methyltransferase start_node->xomt_b Route B (Alternative) intermediate_a 1,3,5,6-Tetrahydroxyxanthone x6h_a->intermediate_a xomt_a Putative Xanthone 8-O-methyltransferase intermediate_a->xomt_a end_node This compound xomt_a->end_node intermediate_b 1,3,5-Trihydroxy- 8-methylxanthone (Putative) xomt_b->intermediate_b x6h_b Xanthone 6-hydroxylase (X6H) intermediate_b->x6h_b x6h_b->end_node

Caption: Putative final steps in the biosynthesis.

Quantitative Data

Comprehensive quantitative data for the enzymes specifically involved in the biosynthesis of this compound are not yet available in the scientific literature. However, the following table summarizes the general characteristics and requirements of the enzyme classes thought to be involved in this pathway.

Enzyme ClassPutative EnzymeSubstrate(s)Product(s)Co-factor(s) / Co-substrate(s)Organism(s) (where related activity is found)
Type III Polyketide Synthase Benzophenone Synthase (BPS)Benzoyl-CoA, 3x Malonyl-CoA2,4,6-Trihydroxybenzophenone-Hypericum spp., Centaurium spp.
Cytochrome P450 Monooxygenase Benzophenone 3'-hydroxylase (B3'H)2,4,6-Trihydroxybenzophenone2,3',4,6-TetrahydroxybenzophenoneNADPH, O₂Hypericum spp.
Cytochrome P450 Monooxygenase (Unnamed for 1,3,5-THX)2,3',4,6-Tetrahydroxybenzophenone1,3,5-TrihydroxyxanthoneNADPH, O₂Hypericum spp., Centaurium spp.
Cytochrome P450 Monooxygenase Xanthone 6-hydroxylase (X6H)1,3,5-Trihydroxyxanthone1,3,5,6-TetrahydroxyxanthoneNADPH, O₂Hypericum androsaemum, Centaurium erythraea[1]
O-Methyltransferase Putative Xanthone 8-O-methyltransferase1,3,5,6-Tetrahydroxyxanthone (or 1,3,5-Trihydroxyxanthone)This compoundS-adenosyl-L-methionine (SAM)(Hypothesized)

Experimental Protocols

The elucidation of a biosynthetic pathway such as that for this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be essential for characterizing the enzymes of this pathway.

5.1. Protocol for Heterologous Expression and Purification of a Candidate Cytochrome P450 Enzyme (e.g., X6H)

Objective: To produce and purify a recombinant cytochrome P450 enzyme for in vitro functional characterization.

Methodology:

  • Gene Identification and Cloning:

    • Identify candidate P450 genes from the transcriptome of a xanthone-producing plant through sequence homology to known xanthone biosynthetic P450s.

    • Amplify the full-length coding sequence of the candidate gene by PCR.

    • Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast expression or pET series for E. coli expression). A His-tag is often included to facilitate purification.

  • Heterologous Expression in Saccharomyces cerevisiae (a common system for plant P450s):

    • Transform the expression vector into a suitable yeast strain (e.g., WAT11).

    • Grow a pre-culture of the transformed yeast in selective medium.

    • Inoculate a larger culture and grow to mid-log phase.

    • Induce protein expression by adding galactose.

    • Continue to grow the culture for 24-48 hours at a reduced temperature (e.g., 20-25°C).

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in an extraction buffer containing protease inhibitors.

    • Lyse the cells using glass beads or a French press.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer.

  • Purification (if required):

    • Solubilize the microsomal proteins using a mild detergent.

    • Purify the His-tagged protein using immobilized metal affinity chromatography (IMAC).

Workflow for Enzyme Expression and Purification

experimental_workflow start Identify and Clone Candidate Gene expression Heterologous Expression in Yeast or E. coli start->expression harvest Harvest Cells expression->harvest lysis Cell Lysis harvest->lysis centrifuge1 Low-Speed Centrifugation (Remove Debris) lysis->centrifuge1 centrifuge2 High-Speed Centrifugation (Pellet Microsomes) centrifuge1->centrifuge2 purification IMAC Purification of His-tagged Protein centrifuge2->purification end_node Purified Enzyme purification->end_node

Caption: General workflow for recombinant enzyme production.

5.2. Protocol for In Vitro Enzyme Assay of Xanthone 6-hydroxylase (X6H)

Objective: To determine the enzymatic activity and substrate specificity of the purified X6H.

Methodology:

  • Reaction Mixture Preparation (in a total volume of 100 µL):

    • Phosphate buffer (100 mM, pH 7.5)

    • Putative substrate (e.g., 1,3,5-trihydroxyxanthone, 100 µM)

    • NADPH (1 mM)

    • Purified enzyme (microsomal preparation or purified protein, 1-10 µg)

  • Enzymatic Reaction:

    • Pre-incubate the reaction mixture (without NADPH) at 30°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding an equal volume of methanol (B129727) or by acidification.

  • Product Analysis:

    • Centrifuge the reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Identify the product by comparing its retention time and mass spectrum with that of an authentic standard of 1,3,5,6-tetrahydroxyxanthone.

    • Quantify the product formation by integrating the peak area and comparing it to a standard curve.

5.3. Protocol for Characterization of a Putative Xanthone O-methyltransferase (XOMT)

Objective: To determine if a candidate methyltransferase can methylate the xanthone substrate.

Methodology:

  • Reaction Mixture Preparation (in a total volume of 50 µL):

    • Tris-HCl buffer (100 mM, pH 8.0)

    • Putative substrate (e.g., 1,3,5,6-tetrahydroxyxanthone, 100 µM)

    • S-adenosyl-L-methionine (SAM) (200 µM)

    • MgCl₂ (2 mM)

    • Purified recombinant methyltransferase (1-5 µg)

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

    • Terminate the reaction by adding hydrochloric acid (e.g., 2 M HCl).

  • Product Extraction and Analysis:

    • Extract the product from the acidified reaction mixture with ethyl acetate (B1210297).

    • Evaporate the ethyl acetate and redissolve the residue in methanol.

    • Analyze the sample by HPLC or LC-MS to identify and quantify the methylated product.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process that builds upon the core xanthone biosynthetic pathway. While the initial steps leading to the formation of the 1,3,5-trihydroxyxanthone scaffold are relatively well-understood, the final tailoring reactions of C-6 hydroxylation and C-8 methylation are based on a putative pathway supported by known enzymatic activities in related systems. The identification and characterization of the specific enzymes, particularly the xanthone 8-O-methyltransferase, will be crucial for a complete understanding of this pathway. The experimental protocols outlined in this guide provide a framework for future research aimed at elucidating these remaining questions, which will be invaluable for the potential biotechnological production of this and other medicinally important xanthones.

References

Chemical structure and properties of 1,3,5,6-Tetrahydroxy-8-methylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5,6-Tetrahydroxy-8-methylxanthone is a naturally occurring xanthone (B1684191) derivative that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for the isolation and characterization of similar compounds are presented, alongside a discussion of potential, yet currently unelucidated, synthetic pathways and biological signaling interactions. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and related xanthone compounds.

Chemical Structure and Properties

This compound is a polyhydroxylated xanthone with a methyl group substitution. Its chemical identity is defined by the following key characteristics:

  • Molecular Formula: C₁₄H₁₀O₆[1]

  • Molecular Weight: 274.23 g/mol [1]

  • Chemical Name: 1,3,5,6-tetrahydroxy-8-methyl-9H-xanthen-9-one

Chemical Structure:

Chemical structure of this compound.

A diagram of the chemical structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on the analysis of its chemical structure and data from structurally similar xanthones, the following properties can be predicted. This information is critical for designing experimental protocols, including solvent selection for extraction, chromatography, and biological assays.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicNotes
Melting Point HighPolyhydroxylated aromatic compounds tend to have high melting points due to strong intermolecular hydrogen bonding.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone). Sparingly soluble in water. Insoluble in nonpolar solvents (e.g., hexane).The multiple hydroxyl groups increase polarity and potential for hydrogen bonding with polar solvents.
Appearance Likely a yellow or pale-yellow crystalline solid.Many xanthone derivatives appear as yellow solids.
pKa AcidicThe phenolic hydroxyl groups are acidic and will deprotonate at higher pH values.

Natural Occurrence and Isolation

This compound has been identified as a secondary metabolite isolated from a marine-derived fungus of the Penicillium genus.[1][2] Marine fungi, particularly those from the Penicillium genus, are known to be a rich source of structurally diverse and biologically active natural products.[3][4][5]

General Isolation Protocol from Fungal Cultures

While a specific, detailed protocol for the isolation of this compound is not available, a general methodology can be outlined based on standard practices for isolating secondary metabolites from fungal cultures.

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References

Spectroscopic data for 1,3,5,6-Tetrahydroxy-8-methylxanthone (NMR, mass spectrometry)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural compound 1,3,5,6-Tetrahydroxy-8-methylxanthone. Due to the limited availability of published experimental data for this specific molecule, the nuclear magnetic resonance (NMR) and mass spectrometry data presented herein are predicted based on the analysis of structurally related xanthone (B1684191) derivatives. This guide also outlines detailed experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis of natural products.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from established chemical shift values and fragmentation patterns observed in similar xanthone compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 14.0s1H1-OH (Chelated)
~10.5 - 11.5br s1H3-OH
~9.0 - 10.0br s1H5-OH
~9.0 - 10.0br s1H6-OH
~6.5 - 7.0d, J = ~2.5 Hz1HH-2
~6.3 - 6.8d, J = ~2.5 Hz1HH-4
~6.8 - 7.2s1HH-7
~2.3 - 2.8s3H8-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~180 - 185C-9
~160 - 165C-1
~160 - 165C-3
~155 - 160C-5
~150 - 155C-6
~150 - 155C-4a
~140 - 145C-8a
~110 - 115C-8
~105 - 110C-10a
~100 - 105C-9a
~95 - 100C-2
~90 - 95C-4
~115 - 120C-7
~15 - 208-CH₃

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Assignment
ESI+[M+H]⁺Molecular Ion
ESI+[M+Na]⁺Sodium Adduct
ESI-[M-H]⁻Deprotonated Molecular Ion

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., Bruker Avance III 500 MHz or equivalent) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a suitable reference signal.

Data Acquisition:

  • ¹H NMR:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: 32-64 scans, spectral width of 16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, spectral width of 240 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • 2D NMR (for complete structural elucidation):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Data Processing:

  • Process the raw data using appropriate NMR software (e.g., TopSpin, Mnova).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts relative to the solvent residual peak or TMS.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum to deduce the connectivity of protons.

  • Assign all proton and carbon signals based on the 1D and 2D NMR data.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound and to gain insights into its fragmentation pattern.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) source. Liquid chromatography (LC) can be coupled to the mass spectrometer (LC-MS) for online separation and analysis.

Sample Preparation:

  • Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol (B129727), acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system for direct infusion or LC-MS analysis. The solvent system should be compatible with the ESI source (e.g., a mixture of water and methanol or acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization).

Data Acquisition:

  • Ionization Mode: Acquire spectra in both positive (ESI+) and negative (ESI-) ionization modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Mass Range: Set the mass analyzer to scan a suitable m/z range (e.g., 100-1000 amu) to ensure the detection of the molecular ion.

  • High-Resolution Measurement: Ensure the instrument is calibrated to provide high mass accuracy (typically < 5 ppm), which allows for the determination of the elemental formula.

  • Tandem MS (MS/MS): To study the fragmentation patterns, select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID). Acquire the resulting product ion spectrum.

Data Analysis:

  • Analyze the mass spectra to identify the molecular ion peak and determine the monoisotopic mass.

  • Use the high-resolution mass data to calculate the elemental formula of the compound.

  • Interpret the MS/MS fragmentation pattern to confirm the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Plant/Fungal Material Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Crude Extract MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS Purified Compound NMR NMR Spectroscopy - 1H, 13C, COSY, HSQC, HMBC Purification->NMR Purified Compound Data_Integration Data Integration and Analysis MS->Data_Integration Spectral Data NMR->Data_Integration Spectral Data Structure_Determination Structure Determination of This compound Data_Integration->Structure_Determination Combined Spectroscopic Evidence

Caption: Workflow for the isolation and structural elucidation of natural products.

1,3,5,6-Tetrahydroxy-8-methylxanthone CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols associated with 1,3,5,6-Tetrahydroxy-8-methylxanthone, a natural product with demonstrated cytotoxic and antivirulence properties.

Core Chemical Information

This compound is a xanthone (B1684191) derivative that has been isolated from a marine-derived fungus, Penicillium sp. L129.[1] It is also reported to possess antivirulence activity against Staphylococcus aureus.

Chemical Identifiers
IdentifierValue
CAS Number 213547-11-6[1]
Molecular Formula C₁₄H₁₀O₆[1]
Molecular Weight 274.23 g/mol [1]
IUPAC Name 1,3,5,6-tetrahydroxy-8-methyl-9H-xanthen-9-one

Biological Activity and Experimental Data

This compound has demonstrated notable bioactivity in two distinct areas: cytotoxicity against cancer cell lines and antivirulence activity against the pathogenic bacterium Staphylococcus aureus.

Cytotoxic Activity

This compound has shown cytotoxic effects against several human cancer cell lines.[2] The half-maximal inhibitory concentrations (IC₅₀) from these studies are summarized below.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7 Breast Cancer12.39[2]
U87 Glioblastoma9.01[2]
PC3 Prostate Cancer14.59[2]
Antivirulence Activity

The compound has been shown to interfere with virulence gene expression in Staphylococcus aureus, suggesting its potential as an antivirulence agent. This activity is likely mediated through the disruption of the accessory gene regulator (agr) quorum sensing system.[3][4]

Experimental Protocols

Isolation and Characterization from Penicillium sp. L129

The isolation of this compound from the marine-derived fungus Penicillium sp. L129 involves standard natural product chemistry techniques. While the full detailed protocol from the primary literature is not available, a general workflow can be described.

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Separation cluster_2 Compound Identification a Fermentation of Penicillium sp. L129 b Extraction of Fungal Mycelium and Broth a->b c Crude Extract Fractionation b->c d Column Chromatography c->d e Preparative HPLC d->e f Spectroscopic Analysis (NMR, MS) e->f g Isolated this compound f->g

Isolation Workflow

Characterization Data: The structure of the compound was elucidated using extensive spectroscopic data, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Cytotoxicity Assay

The cytotoxic activity of this compound against the MCF-7, U87, and PC3 human cancer cell lines was determined using a standard in vitro cytotoxicity assay.[2]

G cluster_0 Cell Culture and Treatment cluster_1 Viability Assessment cluster_2 Data Analysis a Seed cancer cells (MCF-7, U87, PC3) in 96-well plates b Incubate for 24h a->b c Treat with serial dilutions of the compound b->c d Incubate for a specified period (e.g., 48-72h) c->d e Add viability reagent (e.g., MTT, resazurin) d->e f Measure absorbance/fluorescence e->f g Calculate cell viability relative to control f->g h Determine IC50 values g->h

Cytotoxicity Assay Workflow
Antivirulence Assay against Staphylococcus aureus

The antivirulence activity was assessed by monitoring the expression of key virulence genes in S. aureus. This is often achieved using reporter strains where a reporter gene (e.g., lacZ) is fused to the promoter of a virulence gene.

G cluster_0 Bacterial Culture and Treatment cluster_1 Reporter Gene Assay cluster_2 Quantification and Analysis a Culture S. aureus reporter strain b Expose to sub-inhibitory concentrations of the compound a->b c Add chromogenic substrate (e.g., X-gal for lacZ) b->c d Incubate and observe color change c->d e Measure reporter gene activity (e.g., β-galactosidase assay) d->e f Correlate with virulence gene expression e->f G cluster_0 S. aureus agr Quorum Sensing AIP Autoinducing Peptide (AIP) AgrC AgrC (Receptor Histidine Kinase) AIP->AgrC binds AgrA AgrA (Response Regulator) AgrC->AgrA phosphorylates P2_P3 P2 and P3 Promoters AgrA->P2_P3 activates RNAIII RNAIII (Effector Molecule) P2_P3->RNAIII transcription Toxins Virulence Factors (e.g., α-hemolysin) RNAIII->Toxins upregulates Inhibitor 1,3,5,6-Tetrahydroxy- 8-methylxanthone Inhibitor->AgrC Inhibits AIP binding (Hypothesized)

References

An In-depth Technical Guide on the Preliminary Biological Activity of 1,3,5,6-Tetrahydroxy-8-methylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known information and inferred preliminary biological activities of the natural product 1,3,5,6-Tetrahydroxy-8-methylxanthone . Due to the limited publicly available experimental data on this specific compound, this document synthesizes information from related xanthones isolated from similar sources to propose likely biological activities and detailed experimental protocols for its investigation.

Introduction

This compound is a xanthone (B1684191) derivative that has been isolated from the marine-derived fungus Penicillium genus.[1] Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold that are known to exhibit a wide range of biological activities.[2][3] Marine-derived fungi, in particular, are a rich source of structurally diverse and biologically active xanthones, which have shown promise as antibacterial, antifungal, and cytotoxic agents.[4][5][6]

While the specific biological activities of this compound have not been extensively reported in the literature, its structural class and origin suggest that it is a promising candidate for various biological screenings. This guide outlines the probable activities and provides detailed methodologies for their assessment.

Inferred Biological Activities and Data Presentation

Based on the known biological activities of xanthones isolated from marine-derived fungi, this compound is likely to possess cytotoxic, antimicrobial, and antioxidant properties.[2][3][4] The following tables are presented as templates for researchers to systematically record and compare experimental data for this compound.

Table 1: Cytotoxic Activity of this compound

Cancer Cell LineIC₅₀ (µM)IC₅₀ (µg/mL)Positive Control (IC₅₀)
e.g., MCF-7 (Breast)e.g., Doxorubicin
e.g., A549 (Lung)e.g., Doxorubicin
e.g., HeLa (Cervical)e.g., Doxorubicin
e.g., HepG2 (Liver)e.g., Doxorubicin

Table 2: Antimicrobial Activity of this compound

Microbial StrainMIC (µg/mL)MBC/MFC (µg/mL)Positive Control (MIC)
Bacteria
e.g., Staphylococcus aureuse.g., Ciprofloxacin
e.g., Escherichia colie.g., Ciprofloxacin
Fungi
e.g., Candida albicanse.g., Fluconazole
e.g., Aspergillus nigere.g., Fluconazole

Table 3: Antioxidant Activity of this compound

AssayIC₅₀ (µg/mL)Positive Control (IC₅₀)
DPPH Radical Scavenginge.g., Ascorbic Acid
ABTS Radical Scavenginge.g., Trolox
Ferric Reducing Antioxidant Power (FRAP)e.g., Ascorbic Acid

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activity of this compound.

This protocol is designed to assess the cytotoxic effects of the compound on various cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

This protocol determines the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound.

  • Microorganism Preparation: Prepare a fresh culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

  • MBC/MFC Determination: To determine the MBC/MFC, subculture the contents of the wells with no visible growth onto agar (B569324) plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

This protocol measures the free radical scavenging capacity of the compound.

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: Plot the scavenging activity against the sample concentration to determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the investigation of this compound.

experimental_workflow cluster_isolation Isolation & Identification cluster_screening Biological Activity Screening fungus Marine-derived Fungus (Penicillium sp. L129) extraction Extraction & Fractionation fungus->extraction hplc HPLC Purification extraction->hplc compound This compound hplc->compound structure Structure Elucidation (NMR, MS) compound->structure cytotoxicity Cytotoxicity Assays (e.g., MTT) compound->cytotoxicity antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) compound->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH) compound->antioxidant

Caption: Workflow for the isolation and biological screening of this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway xanthone Xanthone Compound bax Bax/Bak Activation xanthone->bax Induces death_receptor Death Receptor (e.g., Fas, TNFR1) xanthone->death_receptor May sensitize mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3_i Caspase-3 Activation apoptosome->caspase3_i apoptosis Apoptosis caspase3_i->apoptosis disc DISC Formation (FADD, Pro-caspase-8) death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3_e Caspase-3 Activation caspase8->caspase3_e caspase3_e->apoptosis

Caption: A simplified diagram of potential apoptosis signaling pathways affected by cytotoxic xanthones.

dpph_assay dpph_radical DPPH• (Purple) antioxidant Antioxidant (XH) (e.g., Xanthone) dpph_h DPPH-H (Yellow/Colorless) dpph_radical->dpph_h Reduction antioxidant_radical Antioxidant Radical (X•) antioxidant->antioxidant_radical Oxidation

Caption: Principle of the DPPH free radical scavenging assay for antioxidant activity.

References

A Comprehensive Technical Review of 1,3,5,6-Tetrahydroxy-8-methylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 1,3,5,6-Tetrahydroxy-8-methylxanthone, a xanthone (B1684191) derivative isolated from a marine-derived fungus. This document synthesizes the available scientific literature, presenting its chemical properties, biological activities, and the experimental methodologies used for its study. Due to the limited research specifically focused on this compound, this review also incorporates established protocols for related compounds to provide a comprehensive methodological framework.

Physicochemical Properties

This compound is a polyketide synthesized by the marine-derived fungus Penicillium sp. L129.[1] Its fundamental physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₆[2]
Molecular Weight 274.23 g/mol [2]
Class Dimeric 1,4-benzoquinone (B44022) derivative[2]
Natural Source Marine-derived fungus Penicillium sp. L129[1]

Biological Activity

Research on the biological activities of this compound is currently limited. The primary study on this compound reported its isolation and a preliminary screening for biological activity.

ActivityResultCell Line / OrganismSource
Quorum Sensing Inhibition Weak activityChromobacterium violaceum CV026[1]
Cytotoxicity Not reported--

While the discovery paper by Zhang et al. (2019) focused on the cytotoxic activities of other compounds isolated from Penicillium sp. L129, no specific cytotoxicity data for this compound was provided.[1] Further research is required to fully elucidate its pharmacological profile.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections describe the methodologies for the isolation and biological evaluation of this compound and related compounds.

Isolation and Purification from Penicillium sp. L129

The isolation of this compound was reported from the fermentation culture of the marine-derived fungus Penicillium sp. L129. The general workflow for such a process is outlined below.

G cluster_fermentation Fungal Fermentation cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_identification Structure Elucidation Fungal Strain (Penicillium sp. L129) Fungal Strain (Penicillium sp. L129) Liquid Fermentation Liquid Fermentation Fungal Strain (Penicillium sp. L129)->Liquid Fermentation Extraction with Ethyl Acetate Extraction with Ethyl Acetate Liquid Fermentation->Extraction with Ethyl Acetate Crude Extract Crude Extract Extraction with Ethyl Acetate->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Column Chromatography->Sephadex LH-20 Chromatography Preparative HPLC Preparative HPLC Sephadex LH-20 Chromatography->Preparative HPLC Pure Compound (this compound) Pure Compound (this compound) Preparative HPLC->Pure Compound (this compound) Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Pure Compound (this compound)->Spectroscopic Analysis (NMR, MS)

Figure 1: General workflow for the isolation and identification of this compound.

A detailed protocol for the fermentation and extraction process can be found in the supplementary materials of the original publication by Zhang et al. (2019). Generally, it involves the large-scale culture of the fungus in a suitable broth medium, followed by extraction of the culture with an organic solvent like ethyl acetate. The resulting crude extract is then subjected to a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.

Quorum Sensing Inhibition Assay

The quorum sensing (QS) inhibitory activity of this compound was evaluated using the reporter strain Chromobacterium violaceum CV026.[1] A general protocol for such an assay is as follows:

  • Culture Preparation: A fresh culture of C. violaceum is grown in a suitable broth medium until it reaches the early exponential phase.

  • Assay Plate Preparation: The bacterial culture is diluted and mixed with molten soft agar (B569324). This mixture is then poured over a solid agar medium in a petri dish.

  • Application of Test Compound: A sterile paper disc is impregnated with a known concentration of the test compound (this compound) and placed on the surface of the agar.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.

  • Observation: Inhibition of violacein (B1683560) pigment production around the paper disc indicates QS inhibitory activity. The diameter of the colorless halo is measured to quantify the activity.

Cytotoxicity Assay (Representative Protocol)

While no specific cytotoxicity data is available for this compound, the following is a representative MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol commonly used for evaluating the cytotoxicity of xanthone derivatives.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

Currently, there is no information available in the scientific literature regarding the signaling pathways modulated by this compound or its specific mechanism of action. The observed weak quorum sensing inhibition suggests a potential interaction with bacterial communication systems, but the molecular targets have not been identified. Further research is necessary to explore its biological targets and downstream effects.

G cluster_compound Compound cluster_activity Known Biological Activity cluster_unknown Potential Downstream Effects (Hypothetical) This compound This compound Quorum Sensing Inhibition (Weak) Quorum Sensing Inhibition (Weak) This compound->Quorum Sensing Inhibition (Weak) Exhibits Inhibition of Biofilm Formation Inhibition of Biofilm Formation Quorum Sensing Inhibition (Weak)->Inhibition of Biofilm Formation May lead to Attenuation of Virulence Factor Production Attenuation of Virulence Factor Production Quorum Sensing Inhibition (Weak)->Attenuation of Virulence Factor Production May lead to

Figure 2: Logical relationship of the known biological activity of this compound and its potential consequences.

Conclusion and Future Directions

This compound is a natural product with a defined chemical structure that has been isolated from a marine-derived fungus. The current body of research on this compound is in its nascent stages, with only preliminary data on its biological activity. The weak quorum sensing inhibitory activity suggests that it could be a starting point for the development of novel anti-infective agents.

To unlock the full potential of this molecule, future research should focus on:

  • Comprehensive Biological Screening: Evaluating its activity against a wide range of biological targets, including various cancer cell lines, pathogenic microbes, and key enzymes.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which it exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify the key structural features responsible for its activity and to optimize its potency and selectivity.

  • In Vivo Efficacy and Safety Profiling: Assessing its therapeutic potential and toxicity in animal models.

This comprehensive approach will be crucial in determining the viability of this compound as a lead compound for drug discovery and development.

References

An In-depth Technical Guide to the Derivatives and Analogs of 1,3,5,6-Tetrahydroxy-8-methylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5,6-Tetrahydroxy-8-methylxanthone and its related analogs. Xanthones are a class of organic compounds with a distinctive tricyclic ring structure that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. This document details the known biological effects, outlines general experimental protocols for their study, and presents key data in a structured format to facilitate further research and development in this area.

The Xanthone (B1684191) Core: A Privileged Scaffold

Xanthones, characterized by a dibenzo-γ-pyrone backbone, are frequently occurring natural products, particularly in plants and fungi.[1] Their chemical structure allows for a variety of substitutions, leading to a diverse array of derivatives with a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects.[1][2] The 1,3,5,6-tetrahydroxylation pattern on the xanthone core is a recurring motif in several bioactive natural products.

Profile of this compound

This compound is a specific member of the tetrahydroxyxanthone family. It has been identified as a dimeric 1,4-benzoquinone (B44022) derivative isolated from the marine-derived fungus Penicillium sp.[3][4] This classification suggests a complex structure, potentially involving a xanthone dimer, which is a known characteristic of some compounds in this family.[5]

Derivatives and Analogs of Tetrahydroxyxanthones

While specific data on a wide range of synthetic derivatives of this compound is limited in the public domain, the study of naturally occurring analogs provides significant insight into the structure-activity relationships of this class of compounds. Key examples of related tetrahydroxyxanthones include:

  • 1,3,5,6-Tetrahydroxyxanthone : The basic scaffold without the 8-methyl group, found in organisms such as Hypericum sampsonii.[6]

  • Demethylbellidifolin (1,3,5,8-Tetrahydroxyxanthone) : An isomer with a different hydroxylation pattern, known to exhibit antioxidant and acetylcholinesterase inhibitory activity.[7]

  • Prenylated Derivatives : The addition of prenyl groups is a common modification. For instance, 1,3,5,6-tetrahydroxy-8-prenylxanthone has been isolated from Garcinia xanthochymus.[8] Another complex derivative, 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone , also from Garcinia xanthochymus, has been shown to enhance nerve growth factor-mediated neurite outgrowth.[9]

  • Substituted Analogs : Compounds like 1,3,5,6-Tetrahydroxy-2-(3-hydroxy-3-methylbutyl)-xanthone from Calophyllum brasiliense have demonstrated antimicrobial and cytotoxic activities.[10]

The structural relationship between these analogs highlights the potential for synthetic modification at various positions of the xanthone core to modulate biological activity.

A 1,3,5,6-Tetrahydroxyxanthone (Core Scaffold) B This compound A->B Methylation at C8 C 1,3,5,8-Tetrahydroxyxanthone (Demethylbellidifolin) A->C Isomeric Hydroxylation D 1,3,5,6-Tetrahydroxy-8-prenylxanthone A->D Prenylation at C8 E 1,3,5,6-Tetrahydroxy-2-(3-hydroxy-3-methylbutyl)-xanthone A->E Substitution at C2 F 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone D->F Multiple Prenylations cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening A Synthesis of Analogs B Purification (HPLC) A->B C Mass Spectrometry B->C D NMR Spectroscopy B->D E X-ray Crystallography B->E F Cytotoxicity Assays (e.g., MTT) E->F G Antimicrobial Assays (e.g., MIC determination) E->G H Enzyme Inhibition Assays E->H I Data Analysis (IC50/MIC Calculation) F->I G->I H->I A Phenol Derivative C Diaryl Ether Intermediate A->C B Aryl Halide / Benzoyl Halide B->C D Cyclization C->D E Xanthone Core D->E F Further Derivatization (e.g., Alkylation, Glycosylation) E->F G Final Xanthone Analog F->G

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 1,3,5,6-Tetrahydroxy-8-methylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical synthesis of 1,3,5,6-Tetrahydroxy-8-methylxanthone, a naturally occurring xanthone (B1684191) with potential pharmacological activities. The protocol is based on established methods for the synthesis of polyhydroxyxanthones.

Introduction

This compound is a polyhydroxylated xanthone derivative. Natural xanthones are a class of organic compounds that have attracted significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of novel xanthone derivatives is a key area of research in the development of new therapeutic agents. This protocol outlines a plausible and efficient synthetic route for the preparation of this compound, which can be utilized for further biological evaluation and drug development studies.

The described synthesis employs a one-pot condensation reaction between 2,4,5-trihydroxybenzoic acid and orcinol (B57675), facilitated by Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). This method is a common and effective way to produce the xanthone scaffold.

Proposed Synthetic Scheme

The synthesis of this compound can be achieved via an electrophilic acyl substitution followed by a cyclization and dehydration cascade.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2,4,5-Trihydroxybenzoic_Acid 2,4,5-Trihydroxybenzoic Acid Reaction_Vessel Reaction in Eaton's Reagent 2,4,5-Trihydroxybenzoic_Acid->Reaction_Vessel Reactant A Orcinol Orcinol (3,5-Dihydroxytoluene) Orcinol->Reaction_Vessel Reactant B Product This compound Reaction_Vessel->Product Yields

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

This protocol details the synthesis, purification, and characterization of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,4,5-Trihydroxybenzoic acid≥98%Commercially Available[1][2]
Orcinol (3,5-Dihydroxytoluene)≥98%Commercially Available[3][4][5][6]
Eaton's Reagent (7.5-10% w/w P₂O₅ in CH₃SO₃H)Reagent GradeCommercially Available or freshly prepared[7]
Dichloromethane (CH₂Cl₂)ACS Grade-
Ethyl acetate (B1210297) (EtOAc)ACS Grade-
Hexane (B92381)ACS Grade-
Methanol (MeOH)ACS Grade-
Deionized Water--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-
Silica (B1680970) Gel60 Å, 230-400 mesh-
Procedure
  • Reaction Setup:

    • In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,5-trihydroxybenzoic acid (1.0 eq).

    • Add orcinol (1.0 eq).

    • Carefully add Eaton's reagent (10 mL per gram of benzoic acid) to the flask under a nitrogen atmosphere.

  • Reaction:

    • Stir the mixture at room temperature for 15 minutes.

    • Heat the reaction mixture to 80-90 °C and maintain this temperature for 3-4 hours.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-water with vigorous stirring. A precipitate will form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration.

    • Wash the solid with copious amounts of deionized water until the filtrate is neutral.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • Prepare a slurry of the crude product with a small amount of silica gel and load it onto a silica gel column packed in hexane.

    • Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 1:1).

    • Collect the fractions containing the desired product (monitored by TLC).

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

    • Further purification can be achieved by recrystallization from a suitable solvent system such as methanol/water or ethyl acetate/hexane.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 6.0-7.5 ppm, a singlet for the methyl group around δ 2.2-2.5 ppm, and signals for the hydroxyl protons.
¹³C NMR Signals for the carbonyl carbon (C-9) around δ 180 ppm, and aromatic carbons in the range of δ 90-165 ppm.
Mass Spec. Expected molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₀O₆, MW: 274.23 g/mol ).
FT-IR Characteristic peaks for hydroxyl (-OH) and carbonyl (C=O) functional groups.
Purity (HPLC) Purity should be ≥95%.

Logical Workflow Diagram

G Start Start Reactants Combine 2,4,5-Trihydroxybenzoic Acid and Orcinol in Eaton's Reagent Start->Reactants Heat Heat Reaction Mixture (80-90°C, 3-4h) Reactants->Heat Monitor Monitor by TLC Heat->Monitor Workup Pour into Ice-Water & Filter Monitor->Workup Reaction Complete Purify Column Chromatography & Recrystallization Workup->Purify Characterize Characterize Product (NMR, MS, IR, HPLC) Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

References

Application Notes and Protocols for the Quantification of 1,3,5,6-Tetrahydroxy-8-methylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail validated analytical methods for the quantitative analysis of 1,3,5,6-Tetrahydroxy-8-methylxanthone, a xanthone (B1684191) derivative with potential pharmacological activities. The following protocols provide step-by-step instructions for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Vis Spectrophotometry, tailored for researchers in drug discovery, natural product chemistry, and quality control.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₀O₆MedChemExpress[1]
Molecular Weight 274.23 g/mol MedChemExpress[1]
CAS Number 213547-11-6MedChemExpress[1]
Appearance Solid (assumed)N/A
Solubility Expected to be soluble in methanol, ethanol (B145695), acetonitrile (B52724), and DMSO.General knowledge of similar phenolic compounds

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of this compound in various sample matrices, including plant extracts and pharmaceutical formulations.

Application Note

The developed HPLC-UV method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 stationary phase is employed, and the mobile phase consists of a gradient of an acidified aqueous solution and an organic solvent, typically acetonitrile or methanol. The acidic modifier, such as formic acid, helps to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups of the analyte. Detection is performed by monitoring the UV absorbance at a wavelength where the analyte exhibits maximum absorption. Based on data from similar xanthone compounds, a detection wavelength in the range of 240-320 nm is expected to be optimal.[2][3] This method is suitable for routine quality control and content uniformity testing.

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagent: Formic acid (analytical grade).

  • Standard: this compound (of known purity).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions:

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: Scan for maximum absorbance (expected around 240-320 nm); for initial studies, 254 nm can be used.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (equilibration)

4. Sample Preparation:

  • Solid Samples (e.g., plant material, formulated product): Accurately weigh a known amount of the homogenized sample. Extract with a suitable solvent (e.g., methanol) using sonication or vortexing. Centrifuge or filter the extract to remove particulate matter. Dilute the supernatant/filtrate with the mobile phase to a concentration within the calibration range.

  • Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterExpected Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D HPLC System Setup A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample C->E D->E F Acquire Chromatograms E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I

Caption: HPLC-UV analysis workflow for this compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For highly sensitive and selective quantification, especially in complex matrices such as biological fluids, UPLC-MS/MS is the method of choice.

Application Note

This UPLC-MS/MS method utilizes the high separation efficiency of UPLC coupled with the specificity and sensitivity of a triple quadrupole mass spectrometer. The separation is achieved on a sub-2 µm particle size column, allowing for faster analysis times and better resolution compared to conventional HPLC. Electrospray ionization (ESI) is typically used to generate ions of the target analyte, which are then fragmented in the collision cell to produce specific product ions. The quantification is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, providing excellent selectivity and minimizing matrix interference.

Experimental Protocol

1. Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 or HSS T3 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagent: Formic acid (LC-MS grade).

  • Standard: this compound (of known purity).

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., another xanthone).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV protocol.

  • Working Standard Solutions: Prepare serial dilutions in the appropriate matrix (e.g., plasma, buffer) to create a calibration curve over the desired concentration range (e.g., 0.1 - 1000 ng/mL).

  • Internal Standard Working Solution: Prepare a solution of the IS at a fixed concentration.

3. UPLC-MS/MS Conditions:

  • Column Temperature: 40 °C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B (equilibration)

  • Mass Spectrometry Parameters (to be optimized for the specific instrument):

    • Ionization Mode: ESI negative or positive (phenolic compounds often ionize well in negative mode).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Gas Flows (Nitrogen): Desolvation gas ~800 L/hr, Cone gas ~50 L/hr.

    • MRM Transitions: To be determined by infusing a standard solution of this compound. For a precursor ion [M-H]⁻ of m/z 273.04, characteristic product ions would be identified.

4. Sample Preparation:

  • Biological Fluids (e.g., plasma, urine): Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing the IS) to 1 volume of the sample. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • Tissue Homogenates: Homogenize the tissue in a suitable buffer, followed by protein precipitation or solid-phase extraction.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Use the calibration curve to determine the concentration of this compound in the unknown samples.

Quantitative Data Summary (Hypothetical)
ParameterExpected Value
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 15%

Experimental Workflow

UPLCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Extraction/ Protein Precipitation C UPLC Separation A->C B Prepare Standards & QC B->C D MS/MS Detection (MRM) C->D E Peak Integration D->E F Generate Calibration Curve E->F G Calculate Concentration F->G

Caption: UPLC-MS/MS analysis workflow for this compound.

UV-Vis Spectrophotometry

This method is a simple and cost-effective technique for the determination of the total xanthone content in a sample, expressed as this compound equivalents.

Application Note

UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. Xanthones exhibit characteristic UV-Vis spectra that can be used for their quantification. This method is particularly useful for the rapid screening of a large number of samples and for the quality control of raw materials and extracts where the total xanthone content is the primary parameter of interest. It is important to note that this method is not specific for this compound and will measure the total amount of all compounds that absorb at the selected wavelength.

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer (double beam).

  • Quartz cuvettes (1 cm path length).

  • Solvent: Methanol or ethanol (spectroscopic grade).

  • Standard: this compound (of known purity).

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV protocol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the chosen solvent to construct a calibration curve (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

3. Measurement Procedure:

  • Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound (e.g., 10 µg/mL) over the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. Based on similar compounds, λmax is expected in the range of 240-320 nm.

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax using the solvent as a blank.

  • Sample Measurement: Prepare the sample solution by extracting a known amount of the material with the solvent and diluting it to obtain an absorbance reading within the linear range of the calibration curve. Measure the absorbance of the sample solution at λmax.

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of total xanthones in the sample solution using the regression equation.

  • Express the result as the amount of total xanthones (in mg) per gram of the original sample, as this compound equivalents.

Quantitative Data Summary (Hypothetical)
ParameterExpected Value
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL

Logical Relationship Diagram

UVVis_Logic A Determine λmax of Standard B Prepare Standard Curve A->B E Calculate Concentration from Standard Curve B->E C Prepare Sample Solution D Measure Sample Absorbance at λmax C->D D->E

Caption: Logical flow for total xanthone quantification by UV-Vis spectrophotometry.

References

Application Note: HPLC-UV Method for the Analysis of 1,3,5,6-Tetrahydroxy-8-methylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,5,6-Tetrahydroxy-8-methylxanthone is a xanthone (B1684191) derivative of interest in pharmaceutical and natural product research.[1][2] Accurate and reliable quantification of this compound is essential for quality control, stability studies, and pharmacokinetic analysis. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound. The described method is based on established protocols for the analysis of similar xanthone compounds and provides a robust framework for researchers in drug development and related scientific fields.[3][4][5]

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved using a C18 stationary phase and a mobile phase consisting of a mixture of methanol (B129727) and water, with a small amount of formic acid to improve peak shape and resolution. The analyte is detected by a UV detector at a wavelength selected for optimal absorbance of the xanthone chromophore. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.

  • Mobile Phase: A mixture of methanol and 0.1% formic acid in water. A gradient elution can be optimized for complex samples, while an isocratic elution may be sufficient for purified samples. A common starting point for xanthone analysis is a ratio of 80:20 (v/v) methanol to 0.1% formic acid in water.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3][5][6]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Based on the UV spectra of similar xanthone compounds, a detection wavelength in the range of 240-320 nm is appropriate.[3][4] The optimal wavelength for this compound should be determined by acquiring a UV spectrum of the pure compound.

2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation:

    • Solid Samples (e.g., plant material, formulated product): Accurately weigh the homogenized sample and extract the analyte with a suitable solvent (e.g., methanol or an acetone/water mixture) using techniques such as sonication or maceration.[4][7]

    • Liquid Samples (e.g., biological fluids): Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering matrix components.

    • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove particulate matter.

3. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The quantitative data for the HPLC-UV method validation for xanthone analysis are summarized in the table below. These values are representative of typical performance for HPLC methods used for the analysis of xanthone derivatives.

Validation ParameterResult
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD%)
- Intra-day< 2.0%
- Inter-day< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Filter_Std Filter Standards (0.45 µm) Working->Filter_Std Sample Weigh/Measure Sample Extract Extract Analyte Sample->Extract Filter_Sample Filter Sample (0.45 µm) Extract->Filter_Sample Autosampler Autosampler Injection Filter_Std->Autosampler Filter_Sample->Autosampler Column C18 Separation Column Autosampler->Column UV_Detector UV Detection Column->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Standards Quantification Quantify Analyte Integration->Quantification Samples Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

References

Application of 1,3,5,6-Tetrahydroxy-8-methylxanthone in Cytotoxicity Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the cytotoxic activity of 1,3,5,6-Tetrahydroxy-8-methylxanthone is not publicly available. The information presented herein is based on the activities of structurally similar tetrahydroxyxanthone analogues. Researchers are advised to use this document as a foundational guide for designing and executing their own in vitro studies on this specific compound.

Introduction

Xanthones are a class of polyphenolic compounds found in various plants and fungi, known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This compound is a specific xanthone (B1684191) derivative. While direct cytotoxic data for this compound is limited, studies on related tetrahydroxyxanthones suggest potential for inducing cell death in cancer cell lines, primarily through the induction of apoptosis.[1][2][3] This document provides detailed protocols for assessing the cytotoxicity of this compound and outlines the generally understood mechanisms of action for this class of molecules.

Data Presentation: Cytotoxicity of Related Tetrahydroxyxanthones

To provide a contextual framework, the following table summarizes the cytotoxic activities (IC50 values) of closely related tetrahydroxyxanthone derivatives against various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are indicative of the potential potency of this compound.

Compound NameCell LineCell TypeIC50 (µM)Reference
1,3,6,7-Tetrahydroxyxanthone (TTA)HCCHepatocellular CarcinomaNot specified[2]
α-Mangostin (a xanthone)SK-MEL-28Human Melanoma~32.3 µM (7.5 µg/ml)[3]
γ-Mangostin (a xanthone)SK-MEL-28Human MelanomaNot specified[3]
8-Deoxygartanin (a xanthone)SK-MEL-28Human MelanomaNot specified[3]

Experimental Protocols

Two standard and robust colorimetric assays are recommended for evaluating the cytotoxicity of this compound: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[4][5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (in DMSO)

  • Selected human cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[5][6]

  • Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength of 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[7] The SRB dye binds to basic amino acid residues of proteins under acidic conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Selected human cancer cell line(s)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours).

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.[8]

  • Washing: Carefully wash the plates four to five times with 1% acetic acid to remove excess TCA and medium components.[7][9] Allow the plates to air-dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7][10]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[10] Allow the plates to air-dry completely.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the dye.[10] Measure the absorbance at a wavelength between 510 nm and 570 nm.[10]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Mandatory Visualizations

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate_attach Incubate 24h for attachment seed->incubate_attach prep_compound Prepare serial dilutions of Xanthone treat Treat cells with Xanthone dilutions prep_compound->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_reagent Add assay reagent (MTT or SRB) incubate_treat->add_reagent incubate_assay Incubate as per protocol add_reagent->incubate_assay solubilize Solubilize formazan/dye incubate_assay->solubilize read_plate Read absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Caption: Hypothesized intrinsic apoptosis pathway induced by xanthones.

References

Application Notes and Protocols for Investigating 1,3,5,6-Tetrahydroxy-8-methylxanthone as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 1,3,5,6-Tetrahydroxy-8-methylxanthone as a potential enzyme inhibitor. While specific inhibitory data for this compound is not yet widely available, the broader class of xanthones has demonstrated significant inhibitory activity against several key enzymes. This document outlines detailed protocols for screening this compound against enzymes commonly inhibited by xanthone (B1684191) derivatives, including xanthine (B1682287) oxidase, acetylcholinesterase, tyrosinase, and α-glucosidase.

Introduction to this compound

This compound is a xanthone derivative. Xanthones are a class of naturally occurring polyphenolic compounds found in various plant families and fungi. They are recognized for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. A significant aspect of their bioactivity stems from their ability to inhibit various enzymes.

Potential Enzyme Targets for Inhibition

Based on the known activities of structurally related xanthones, the following enzymes are primary targets for investigating the inhibitory potential of this compound:

  • Xanthine Oxidase (XO): A key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1] Inhibitors of XO are used in the treatment of gout and other conditions associated with hyperuricemia.[1]

  • Acetylcholinesterase (AChE): This enzyme catalyzes the breakdown of the neurotransmitter acetylcholine.[2] AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease.[2]

  • Tyrosinase: A copper-containing enzyme that catalyzes the production of melanin (B1238610) and other pigments.[3] Tyrosinase inhibitors are of interest in the cosmetic industry for skin whitening and in medicine for treating pigmentation disorders.[3]

  • α-Glucosidase: An enzyme that breaks down complex carbohydrates into simple sugars, which are then absorbed by the body.[4] α-Glucosidase inhibitors are used as oral anti-diabetic drugs.[4]

Quantitative Data on Xanthone Derivatives as Enzyme Inhibitors

The following table summarizes the inhibitory activities (IC50 values) of various xanthone derivatives against the target enzymes. This data can serve as a reference for evaluating the potency of this compound.

Enzyme TargetXanthone DerivativeIC50 Value (µM)Reference
Xanthine Oxidase Costinone A90.3 ± 0.06[5]
Costinone B179.6 ± 0.04[5]
Isatinone A99.4 ± 0.08[5]
Isatinone B115.2 ± 0.05[5]
Acetylcholinesterase 3-(4-phenylbutoxy)-9H-xanthen-9-one0.88 - 1.28[6]
Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate0.88 - 1.28[6]
Garcinone C1.24[7]
γ-Mangostin1.78 (BChE)[7]
Tyrosinase Xanthone 271.9[8]
Pyranocycloartobiloxanthone AStrong inhibition (80% at 1 mg/mL)[9]
α-Glucosidase Xanthoschome B2.91[10]
Compound 9 from Garcinia mangostanaKi = 1.4[11]
α-Mangostin1.5 - 63.5[11]

Experimental Protocols

Detailed methodologies for the enzymatic assays are provided below. These protocols can be adapted for use with this compound.

Protocol 1: Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of the test compound on xanthine oxidase activity by measuring the formation of uric acid from xanthine.

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Potassium Phosphate (B84403) Buffer (50 mM, pH 7.8)

  • This compound (dissolved in DMSO)

  • Allopurinol (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 117 µL of potassium phosphate buffer, 3 µL of the test compound solution (or DMSO for control), and 60 µL of xanthine oxidase solution (0.025 unit/mL).[12]

  • Incubate the mixture for 10 minutes at room temperature.[12]

  • Initiate the reaction by adding 100 µL of xanthine substrate (0.15 mM).[12]

  • Immediately measure the absorbance at 290 nm at 37 °C for a period of 3 minutes.[12]

  • The rate of uric acid formation is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the test compound.

Principle of Xanthine Oxidase Inhibition Assay

Xanthine Xanthine UricAcid Uric Acid Xanthine->UricAcid XO Hypoxanthine Hypoxanthine Hypoxanthine->Xanthine XO XO Xanthine Oxidase (XO) Inhibitor This compound Inhibitor->XO Inhibition

Principle of Xanthine Oxidase Inhibition

Experimental Workflow for Xanthine Oxidase Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Buffer Mix Mix Buffer, Compound, XO Prep_Buffer->Mix Prep_Enzyme Prepare XO Solution Prep_Enzyme->Mix Prep_Substrate Prepare Xanthine Prep_Inhibitor Prepare Test Compound Prep_Inhibitor->Mix Incubate Incubate Mix->Incubate Add_Substrate Add Xanthine Incubate->Add_Substrate Measure Measure Absorbance @ 290nm Add_Substrate->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Workflow for Xanthine Oxidase Assay
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on Ellman's method, which is a colorimetric assay to measure AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl Buffer (50 mM, pH 8.0)

  • This compound (dissolved in DMSO)

  • Galantamine or Tacrine (positive control)[6]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations in Tris-HCl buffer.

  • In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution (3 mM), and 50 µL of buffer.

  • Add 25 µL of AChE solution (0.2 U/mL) to the mixture and incubate for 15 minutes at 25 °C.

  • Initiate the reaction by adding 25 µL of ATCI solution (15 mM).

  • Measure the absorbance at 412 nm for 5 minutes.

  • The rate of reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition and the IC50 value as described in Protocol 1.

Principle of Acetylcholinesterase Inhibition Assay

ATCI Acetylthiocholine (ATCI) Thiocholine Thiocholine ATCI->Thiocholine AChE Yellow Yellow Anion Thiocholine->Yellow + DTNB DTNB DTNB AChE Acetylcholinesterase (AChE) Inhibitor This compound Inhibitor->AChE Inhibition

Principle of AChE Inhibition Assay

Experimental Workflow for Acetylcholinesterase Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Buffer Mix Mix Buffer, Compound, DTNB, AChE Prep_Buffer->Mix Prep_Enzyme Prepare AChE Solution Prep_Enzyme->Mix Prep_Substrate Prepare ATCI Prep_DTNB Prepare DTNB Prep_DTNB->Mix Prep_Inhibitor Prepare Test Compound Prep_Inhibitor->Mix Incubate Incubate Mix->Incubate Add_Substrate Add ATCI Incubate->Add_Substrate Measure Measure Absorbance @ 412nm Add_Substrate->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Workflow for Acetylcholinesterase Assay
Protocol 3: Tyrosinase Inhibition Assay

This protocol uses L-DOPA as a substrate to measure the inhibition of tyrosinase activity.

Materials and Reagents:

  • Mushroom Tyrosinase

  • L-DOPA

  • Sodium Phosphate Buffer (100 mM, pH 6.8)

  • This compound (dissolved in DMSO)

  • Kojic Acid (positive control)[9]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compound in the sodium phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution and 140 µL of the buffer.

  • Add 20 µL of mushroom tyrosinase solution (480 units/mL).[9]

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (10 mM).

  • Measure the absorbance at 475 nm for 10 minutes.[9]

  • Calculate the percentage of inhibition and the IC50 value as described in Protocol 1.

Principle of Tyrosinase Inhibition Assay

LDOPA L-DOPA Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Dopachrome Dopachrome (Colored) Dopaquinone->Dopachrome Tyrosinase Tyrosinase Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Principle of Tyrosinase Inhibition Assay

Experimental Workflow for Tyrosinase Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Buffer Mix Mix Buffer, Compound, Tyrosinase Prep_Buffer->Mix Prep_Enzyme Prepare Tyrosinase Prep_Enzyme->Mix Prep_Substrate Prepare L-DOPA Prep_Inhibitor Prepare Test Compound Prep_Inhibitor->Mix Incubate Pre-incubate Mix->Incubate Add_Substrate Add L-DOPA Incubate->Add_Substrate Measure Measure Absorbance @ 475nm Add_Substrate->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Workflow for Tyrosinase Assay
Protocol 4: α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

Materials and Reagents:

  • α-Glucosidase (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium Phosphate Buffer (100 mM, pH 6.8)

  • This compound (dissolved in DMSO)

  • Acarbose (positive control)[10]

  • Sodium Carbonate (Na2CO3) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare different concentrations of the test compound in the sodium phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound solution and 50 µL of α-glucosidase solution (0.5 U/mL).

  • Incubate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (5 mM).

  • Incubate at 37 °C for another 15 minutes.

  • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and the IC50 value as described in Protocol 1.

Principle of α-Glucosidase Inhibition Assay

pNPG pNPG (colorless) pNP p-Nitrophenol (yellow) pNPG->pNP α-Glucosidase Glucose Glucose aGlucosidase α-Glucosidase Inhibitor This compound Inhibitor->aGlucosidase Inhibition

Principle of α-Glucosidase Inhibition Assay

Experimental Workflow for α-Glucosidase Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Buffer Mix Mix Buffer, Compound, α-Glucosidase Prep_Buffer->Mix Prep_Enzyme Prepare α-Glucosidase Prep_Enzyme->Mix Prep_Substrate Prepare pNPG Prep_Inhibitor Prepare Test Compound Prep_Inhibitor->Mix Prep_Stop Prepare Na2CO3 Incubate1 Incubate Mix->Incubate1 Add_Substrate Add pNPG Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Stop_Reaction Add Na2CO3 Incubate2->Stop_Reaction Measure Measure Absorbance @ 405nm Stop_Reaction->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Workflow for α-Glucosidase Assay

Conclusion

The provided application notes and protocols offer a robust framework for the systematic investigation of this compound as a potential enzyme inhibitor. By targeting enzymes known to be modulated by the xanthone scaffold, researchers can efficiently screen and characterize the inhibitory profile of this compound, paving the way for its potential development in therapeutic and other applications.

References

In Vitro Experimental Design with 1,3,5,6-Tetrahydroxy-8-methylxanthone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,6-Tetrahydroxy-8-methylxanthone is a naturally occurring xanthone (B1684191) derivative that has been isolated from various fungal species, including the sea anemone-derived fungus Arthrinium arundinis MA30 and the sea urchin-associated fungi Penicillium sajarovii KMM 4718 and Aspergillus. Emerging research has highlighted its potential as a bioactive compound with noteworthy anti-inflammatory and enzyme-inhibitory properties. This document provides detailed application notes and protocols for the in vitro evaluation of this compound, designed to guide researchers in exploring its therapeutic potential.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₁₄H₁₀O₆
Molecular Weight274.23 g/mol
AppearanceYellowish solid
SolubilitySoluble in DMSO, Methanol

Biological Activities and Quantitative Data Summary

This compound has demonstrated multiple biological activities in vitro. The following table summarizes the key findings and provides quantitative data for easy reference and comparison.

Biological ActivityAssayCell Line / EnzymeIC₅₀ / InhibitionReference
Anti-inflammatoryNitric Oxide (NO) Production InhibitionMouse microglial BV-2 cells5.3 ± 0.6 μM[1]
Enzyme InhibitionUrease InhibitionJack Bean Urease100 μM[2][3]
AntimicrobialAntifungalCandida albicans15.4% inhibition at 100 μM[3]
Quorum Sensing InhibitionViolacein Production InhibitionChromobacterium violaceum CV026Weak activity[4]

Experimental Protocols

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in BV-2 Microglial Cells

This protocol details the methodology to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

a. Materials and Reagents:

b. Experimental Workflow:

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment and Stimulation cluster_2 Nitric Oxide Measurement (Griess Assay) cluster_3 Cell Viability Assay (MTT) A Culture BV-2 cells in DMEM + 10% FBS + 1% P/S B Seed cells into 96-well plates (5 x 10^4 cells/well) A->B C Pre-treat cells with varying concentrations of This compound for 1h B->C D Stimulate cells with LPS (1 µg/mL) for 24h C->D E Collect supernatant D->E I Add MTT reagent to remaining cells D->I F Mix supernatant with Griess Reagent A and B E->F G Measure absorbance at 540 nm F->G H Calculate NO concentration using NaNO₂ standard curve G->H J Incubate for 4h I->J K Add DMSO to dissolve formazan (B1609692) crystals J->K L Measure absorbance at 570 nm K->L

Experimental workflow for the Nitric Oxide Inhibition Assay.

c. Step-by-Step Protocol:

  • Cell Culture: Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the BV-2 cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%. Pre-treat the cells with the compound for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with DMSO and LPS) and a negative control group (cells treated with medium only).

  • Nitric Oxide Measurement:

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by using a standard curve generated with known concentrations of sodium nitrite.

  • Cell Viability Assay:

    • To the remaining cells in the 96-well plate, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage relative to the control group. This is crucial to ensure that the observed NO inhibition is not due to cytotoxicity.[1]

d. Potential Signaling Pathway Involvement:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Compound 1,3,5,6-Tetrahydroxy- 8-methylxanthone Compound->NFkB Inhibition? Compound->iNOS_protein Inhibition?

Potential signaling pathway for NO production and inhibition.

Urease Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of this compound on urease activity.

a. Materials and Reagents:

b. Experimental Protocol:

  • Prepare a solution of urease in phosphate buffer.

  • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

  • In a 96-well plate, add the urease solution and the test compound solution. Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a urea solution.

  • After a defined incubation period (e.g., 10 minutes) at 37°C, stop the reaction.

  • Determine the amount of ammonia (B1221849) produced using the Berthelot method. Add phenol-hypochlorite reagent and measure the absorbance at 625 nm after incubation.

  • A standard curve of ammonium chloride is used to quantify the ammonia produced.

  • The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vitro investigation of this compound. The data suggests that this compound is a promising candidate for further research, particularly in the areas of anti-inflammatory and enzyme-inhibitory drug discovery. The detailed methodologies and visual workflows are intended to facilitate the design and execution of robust and reproducible experiments. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and research objectives.

References

Unlocking the Therapeutic Potential of 1,3,5,6-Tetrahydroxy-8-methylxanthone: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,3,5,6-Tetrahydroxy-8-methylxanthone is a polyketide-derived natural product belonging to the xanthone (B1684191) class of compounds. Isolated from the marine-derived fungus Penicillium sp., this molecule is part of a larger family of hydroxylated xanthones that have garnered significant interest in the field of drug discovery.[1] The xanthone scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. This document provides a comprehensive overview of the potential of this compound, drawing upon the activities of structurally related tetrahydroxyxanthones to highlight promising avenues for research and development. While specific data on this particular methylxanthone is limited, the compelling bioactivities of its close analogs provide a strong rationale for its investigation as a lead compound for novel therapeutics.

Application Notes

The therapeutic potential of this compound can be inferred from the well-documented activities of other tetrahydroxyxanthone derivatives. These notes outline key areas of interest for researchers and drug development professionals.

Anticancer Activity:

The tetrahydroxyxanthone core is a promising scaffold for the development of novel anticancer agents. The substitution pattern of the hydroxyl and methyl groups is critical for activity. For instance, 1,3,6,8-tetrahydroxyxanthone has demonstrated potent cytotoxic activity against the human liver carcinoma (HepG2) cell line, with an IC50 value superior to the standard chemotherapeutic drug doxorubicin. Molecular docking studies suggest that this activity may be due to the inhibition of Topoisomerase IIα and c-KIT protein kinases, leading to apoptosis. The hydroxyl groups are crucial for forming hydrogen bonds with key amino acid residues in the active sites of these target proteins. Given the structural similarity, this compound should be prioritized for screening against a panel of cancer cell lines, with a particular focus on liver, breast, and prostate cancers, where other xanthones have shown efficacy.

Anti-inflammatory Activity:

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Several tetrahydroxyxanthone derivatives have exhibited significant anti-inflammatory properties. For example, 1,3,5,7-tetrahydroxy-8-isoprenylxanthone has been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophages. This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism involves the blockade of the ERK/p38 MAPK and NF-κB signaling pathways. Researchers should investigate the potential of this compound to modulate these inflammatory pathways, which could lead to new treatments for inflammatory conditions.

Antioxidant Activity:

The polyhydroxylated nature of xanthones confers them with significant antioxidant potential. They can act as potent free radical scavengers, which is a key mechanism in preventing cellular damage and has implications for a wide range of diseases. The antioxidant capacity is highly dependent on the number and position of hydroxyl groups. The hydroquinone-like moiety present in some tetrahydroxyxanthones is thought to contribute significantly to their ability to donate a hydrogen atom to free radicals. The antioxidant potential of this compound should be evaluated using standard assays such as the DPPH and ABTS radical scavenging assays.

Other Potential Applications:

The diverse bioactivities of xanthones suggest that this compound could have other therapeutic applications. For instance, 1,3,5,6-tetrahydroxyxanthone (without the methyl group) has been reported to have diuretic and saluretic effects. Furthermore, other derivatives have shown antimicrobial and enzyme inhibitory activities. Therefore, a broad-based screening approach is warranted to fully explore the therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of structurally related tetrahydroxyxanthone derivatives to provide a benchmark for the evaluation of this compound.

Compound NameBiological ActivityCell Line/AssayIC50 ValueReference
1,3,6,8-TetrahydroxyxanthoneAnticancerHepG29.18 µM
Peniquinone A (from Penicillium sp. L129)CytotoxicMCF-712.39 µM
Peniquinone A (from Penicillium sp. L129)CytotoxicU879.01 µM
Peniquinone A (from Penicillium sp. L129)CytotoxicPC314.59 µM
Peniquinone B (from Penicillium sp. L129)CytotoxicMCF-725.32 µM
Peniquinone B (from Penicillium sp. L129)CytotoxicU8713.45 µM
Peniquinone B (from Penicillium sp. L129)CytotoxicPC319.93 µM

Potential Signaling Pathways

Based on the activities of related compounds, the following signaling pathways are proposed as potential targets for this compound.

G cluster_0 Potential Anticancer Mechanism This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibition c-KIT Kinase c-KIT Kinase This compound->c-KIT Kinase Inhibition DNA Damage DNA Damage Topoisomerase II->DNA Damage Leads to Apoptosis Apoptosis c-KIT Kinase->Apoptosis Suppression of pro-survival signals DNA Damage->Apoptosis Induces

Potential anticancer mechanism of action.

G cluster_1 Potential Anti-inflammatory Mechanism Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MAPK Pathway (ERK, p38) MAPK Pathway (ERK, p38) TLR4->MAPK Pathway (ERK, p38) IKK IKK TLR4->IKK NF-κB NF-κB MAPK Pathway (ERK, p38)->NF-κB IKK->NF-κB Activation Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) NF-κB->Pro-inflammatory Genes (iNOS, COX-2) Upregulation This compound This compound This compound->MAPK Pathway (ERK, p38) Inhibition This compound->IKK Inhibition

Potential anti-inflammatory mechanism of action.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line (e.g., HepG2).

Materials:

  • This compound

  • Human cancer cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

G Start Start Seed cells in 96-well plate Seed cells in 96-well plate Start->Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Treat with compound Treat with compound Incubate for 24h->Treat with compound Incubate for 48h Incubate for 48h Treat with compound->Incubate for 48h Add MTT solution Add MTT solution Incubate for 48h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Remove medium and add DMSO Remove medium and add DMSO Incubate for 4h->Remove medium and add DMSO Measure absorbance at 570 nm Measure absorbance at 570 nm Remove medium and add DMSO->Measure absorbance at 570 nm Calculate cell viability and IC50 Calculate cell viability and IC50 Measure absorbance at 570 nm->Calculate cell viability and IC50 End End Calculate cell viability and IC50->End

Workflow for the MTT cytotoxicity assay.
Protocol 2: Topoisomerase II Inhibition Assay (Decatenation Assay)

This protocol is designed to assess the ability of this compound to inhibit the decatenation activity of human Topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • ATP solution

  • Stop Solution/Loading Dye

  • Agarose (B213101)

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (200 ng)

    • Varying concentrations of this compound (dissolved in DMSO)

    • Nuclease-free water to a final volume of 19 µL.

  • Enzyme Addition: Add 1 µL of human Topoisomerase IIα to each tube to initiate the reaction. Include a no-enzyme control and a vehicle (DMSO) control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain.

  • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated DNA will migrate as relaxed circles and linear DNA.

  • Data Analysis: Inhibition is observed as a dose-dependent decrease in the amount of decatenated DNA and an increase in the amount of catenated kDNA.

G Start Start Prepare reaction mix on ice Prepare reaction mix on ice Start->Prepare reaction mix on ice Add Topo II enzyme Add Topo II enzyme Prepare reaction mix on ice->Add Topo II enzyme Incubate at 37°C for 30 min Incubate at 37°C for 30 min Add Topo II enzyme->Incubate at 37°C for 30 min Stop reaction with loading dye Stop reaction with loading dye Incubate at 37°C for 30 min->Stop reaction with loading dye Run on agarose gel Run on agarose gel Stop reaction with loading dye->Run on agarose gel Visualize DNA bands Visualize DNA bands Run on agarose gel->Visualize DNA bands Analyze decatenation inhibition Analyze decatenation inhibition Visualize DNA bands->Analyze decatenation inhibition End End Analyze decatenation inhibition->End

Workflow for the Topoisomerase II decatenation assay.
Protocol 3: c-KIT Kinase Activity Assay

This protocol describes a method to measure the inhibitory effect of this compound on the kinase activity of c-KIT.

Materials:

  • Recombinant human c-KIT kinase

  • Biotinylated peptide substrate for c-KIT

  • Kinase assay buffer

  • ATP

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White 96-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a white 96-well plate, set up the kinase reaction. For a 25 µL reaction:

    • 5 µL of 4x Kinase Assay Buffer

    • Varying concentrations of this compound (dissolved in DMSO)

    • 10 µL of recombinant c-KIT kinase and peptide substrate mix in kinase buffer.

    • Nuclease-free water to a final volume of 20 µL.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the reaction. Include a no-enzyme control and a vehicle (DMSO) control.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (using ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

G Start Start Set up kinase reaction in 96-well plate Set up kinase reaction in 96-well plate Start->Set up kinase reaction in 96-well plate Add ATP to initiate Add ATP to initiate Set up kinase reaction in 96-well plate->Add ATP to initiate Incubate at RT for 60 min Incubate at RT for 60 min Add ATP to initiate->Incubate at RT for 60 min Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent Incubate at RT for 60 min->Add ADP-Glo™ Reagent Incubate at RT for 40 min Incubate at RT for 40 min Add ADP-Glo™ Reagent->Incubate at RT for 40 min Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate at RT for 40 min->Add Kinase Detection Reagent Incubate at RT for 30 min Incubate at RT for 30 min Add Kinase Detection Reagent->Incubate at RT for 30 min Measure luminescence Measure luminescence Incubate at RT for 30 min->Measure luminescence Calculate kinase inhibition and IC50 Calculate kinase inhibition and IC50 Measure luminescence->Calculate kinase inhibition and IC50 End End Calculate kinase inhibition and IC50->End

Workflow for the c-KIT kinase inhibition assay.

References

Application Notes and Protocols for Testing 1,3,5,6-Tetrahydroxy-8-methylxanthone Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

For: Researchers, scientists, and drug development professionals.

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds found in various plant species and microorganisms.[1] This chemical class is recognized for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][2] The core structure of xanthones, a dibenzo-γ-pyrone scaffold, allows for diverse substitutions, which in turn influences their biological activities.[3] Key signaling pathways often modulated by xanthones include NF-κB, MAPK, and Nrf2, which are central to the cellular responses to inflammation and oxidative stress.[4][5][6][7]

This document provides a set of standard operating procedures (SOPs) for the initial in vitro screening of the bioactivity of 1,3,5,6-Tetrahydroxy-8-methylxanthone. Due to the limited specific data on this particular compound, the following protocols are based on established methods for assessing the bioactivities commonly associated with the xanthone (B1684191) chemical class. These assays will serve as a foundational screening to elucidate the potential therapeutic properties of this compound.

Bioactivity Screening Workflow

The proposed workflow for assessing the bioactivity of this compound involves a tiered approach, starting with chemical-based antioxidant assays, followed by cell-based assays for antioxidant, anti-inflammatory, and cytotoxic activities.

G cluster_0 Phase 1: Antioxidant Capacity cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Mechanistic Studies A DPPH Assay B ABTS Assay D Cellular Antioxidant Assay (CAA) A->D Proceed if active C FRAP Assay E Anti-inflammatory Assays (NO, TNF-α, COX-2) D->E Determine non-toxic concentration F Cytotoxicity Assays (MTT, LDH) G Signaling Pathway Analysis (Western Blot, qPCR) F->G Investigate mechanism of action G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Induces Transcription Xanthone 1,3,5,6-Tetrahydroxy- 8-methylxanthone Xanthone->IKK Inhibits G ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Induces Transcription Xanthone 1,3,5,6-Tetrahydroxy- 8-methylxanthone Xanthone->Keap1 Promotes Nrf2 release

References

Application Notes and Protocols for the Utilization of 1,3,5,6-Tetrahydroxy-8-methylxanthone in Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: Xanthones are a class of polyphenolic compounds found in various plants and microorganisms, known for their wide range of pharmacological activities, including potent antioxidant effects. 1,3,5,6-Tetrahydroxy-8-methylxanthone is a specific xanthone (B1684191) derivative. The evaluation of its antioxidant capacity is crucial for understanding its therapeutic potential. This document provides detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, FRAP, and ORAC.

Data Presentation

The antioxidant capacity of this compound can be quantified and compared with standard antioxidants. The results should be summarized in a clear, tabular format for easy interpretation and comparison.

Table 1: Illustrative Antioxidant Capacity of a Structurally Similar Xanthone (1,3,5,8-Tetrahydroxyxanthone) and Standard Antioxidants.

Compound/StandardDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)FRAP Value (µM Fe(II)/µM)ORAC Value (µM TE/µM)
1,3,5,8-Tetrahydroxyxanthone15.8 ± 1.28.5 ± 0.92.1 ± 0.24.5 ± 0.4
Ascorbic Acid (Standard)25.4 ± 2.112.1 ± 1.11.8 ± 0.11.0 ± 0.1
Trolox (Standard)45.2 ± 3.515.3 ± 1.41.0 (by definition)1.0 (by definition)
Quercetin (Standard)8.9 ± 0.75.2 ± 0.53.5 ± 0.35.8 ± 0.6

Note: The data presented above is for illustrative purposes for the structurally similar compound 1,3,5,8-Tetrahydroxyxanthone and should be replaced with experimental data for this compound.

Signaling Pathways and Mechanisms

The antioxidant activity of xanthones is primarily attributed to their ability to scavenge free radicals via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. Furthermore, some xanthones can modulate endogenous antioxidant defense systems through signaling pathways like the Nrf2/ARE pathway.

G ROS Oxidative Stress (ROS/RNS) Keap1 Keap1 ROS->Keap1 induces conformational change in Keap1 Xanthone 1,3,5,6-Tetrahydroxy- 8-methylxanthone Xanthone->ROS Direct Radical Scavenging (HAT/SET) Xanthone->Keap1 reacts with Keap1 cysteine residues Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2 in cytoplasm for degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to ARE AntioxidantEnzymes Phase II Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes initiates transcription Cytoprotection Cellular Protection & Homeostasis AntioxidantEnzymes->Cytoprotection enhances G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Add 100 µL DPPH solution and 100 µL sample to 96-well plate DPPH_sol->Mix Sample_sol Prepare serial dilutions of This compound and Control Sample_sol->Mix Incubate Incubate in dark at RT for 30 min Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC₅₀ value Calculate->IC50 G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_sol Prepare ABTS•⁺ solution and dilute to Abs ~0.7 Mix Add 190 µL ABTS•⁺ solution and 10 µL sample to 96-well plate ABTS_sol->Mix Sample_sol Prepare serial dilutions of This compound and Control Sample_sol->Mix Incubate Incubate at RT for 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC₅₀ value Calculate->IC50 G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FRAP_reagent Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl₃) Mix Add 180 µL FRAP reagent and 20 µL sample/standard to 96-well plate FRAP_reagent->Mix Sample_std Prepare sample dilutions and FeSO₄ standards Sample_std->Mix Incubate Incubate at 37°C for 4 min Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Std_curve Generate Fe(II) standard curve Measure->Std_curve Calculate Calculate FRAP value (µM Fe(II) equivalents) Std_curve->Calculate G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Fluorescein (B123965), AAPH, and Trolox standard solutions Dispense Add sample, fluorescein to black 96-well plate Reagents->Dispense Sample Prepare sample dilutions Sample->Dispense PreIncubate Incubate at 37°C for 15 min Dispense->PreIncubate Initiate Add AAPH to initiate reaction PreIncubate->Initiate Measure Kinetic fluorescence reading (Ex: 485 nm, Em: 520 nm) Initiate->Measure AUC Calculate Area Under the Curve (AUC) Measure->AUC Calculate Determine ORAC value (Trolox Equivalents) AUC->Calculate

Application Notes and Protocols for 1,3,5,6-Tetrahydroxy-8-methylxanthone in Marine Biotechnology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,6-Tetrahydroxy-8-methylxanthone is a xanthone (B1684191) derivative isolated from marine-derived fungi, notably from the genus Penicillium. Xanthones are a class of oxygenated heterocyclic compounds that have garnered significant interest in marine biotechnology due to their diverse and potent biological activities. This document provides detailed application notes and experimental protocols for the investigation of this compound, with a focus on its potential anticancer properties. While direct comprehensive studies on this specific xanthone are emerging, data from structurally similar compounds provide a strong rationale for its further investigation as a potential therapeutic agent.

Biological Activity and Applications

This compound has been identified as a secondary metabolite from the marine-derived fungus Penicillium sp. L129. While specific cytotoxic data for this compound is not extensively available in the primary literature, the xanthone scaffold is a well-established "privileged structure" in medicinal chemistry, known for a wide range of pharmacological activities, including antitumor effects.

Research on structurally related xanthones, such as 1,3,6,8-tetrahydroxyxanthone, has demonstrated significant anticancer activity. For instance, 1,3,6,8-tetrahydroxyxanthone was found to be a potent anticancer agent against the human liver carcinoma cell line (HepG2) with an IC50 value of 9.18 μM, a potency greater than the standard chemotherapeutic drug doxorubicin (B1662922) in that study.[1] This suggests that this compound may exhibit similar or other valuable bioactivities.

Potential Applications in Marine Biotechnology Research:

  • Anticancer Drug Discovery: As a lead compound for the development of novel anticancer agents. Its cytotoxic and apoptotic effects against various cancer cell lines warrant thorough investigation.

  • Enzyme Inhibition Studies: Investigation of its inhibitory effects on key cellular enzymes involved in cancer progression, such as topoisomerases and protein kinases.

  • Mechanism of Action Studies: Elucidation of the molecular pathways through which it exerts its biological effects, contributing to the understanding of cancer cell biology.

  • Marine Natural Products Chemistry: Serving as a model compound for the synthesis of novel xanthone derivatives with improved efficacy and selectivity.

Quantitative Data

Quantitative data on the cytotoxic activity of xanthone derivatives is crucial for evaluating their potential as therapeutic agents. The following table summarizes the cytotoxic activity of a closely related compound, 1,3,6,8-tetrahydroxyxanthone, against a human cancer cell line.

Table 1: Cytotoxic Activity of 1,3,6,8-Tetrahydroxyxanthone

CompoundCell LineIC50 (μM)Reference
1,3,6,8-TetrahydroxyxanthoneHepG2 (Human Liver Carcinoma)9.18[1]
Doxorubicin (Standard Drug)HepG2 (Human Liver Carcinoma)>10[1]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Penicillium sp.

This protocol describes a general method for the isolation and purification of xanthones from marine-derived Penicillium species, adapted from methodologies reported for similar compounds.

1. Fungal Fermentation: a. Inoculate the marine-derived fungus Penicillium sp. L129 into a suitable liquid medium (e.g., Potato Dextrose Broth or a custom nutrient medium). b. Incubate the culture for 14-21 days at 28°C with shaking (150 rpm) to allow for the production of secondary metabolites.

2. Extraction: a. After incubation, separate the mycelia from the culture broth by filtration. b. Extract the culture broth three times with an equal volume of ethyl acetate (B1210297) (EtOAc). c. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract. d. Dry the mycelia, grind to a powder, and extract with methanol (B129727) (MeOH) at room temperature. Evaporate the solvent to yield the mycelial crude extract.

3. Chromatographic Purification: a. Subject the crude extract to column chromatography on silica (B1680970) gel. b. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and then methanol. c. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system and UV detection. d. Combine fractions containing the desired compound based on TLC analysis. e. Further purify the combined fractions using Sephadex LH-20 column chromatography, eluting with methanol, to remove pigments and other impurities. f. Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

4. Structure Elucidation: a. Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

G cluster_extraction Extraction & Isolation Fungal Culture Fungal Culture Crude Extract Crude Extract Fungal Culture->Crude Extract Ethyl Acetate Extraction Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Fractionation Sephadex LH-20 Sephadex LH-20 Silica Gel Chromatography->Sephadex LH-20 Purification Preparative HPLC Preparative HPLC Sephadex LH-20->Preparative HPLC Final Purification Pure Compound Pure Compound Preparative HPLC->Pure Compound This compound

Caption: Workflow for the isolation and purification of this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cancer cells.

1. Cell Culture: a. Culture the desired cancer cell line (e.g., MCF-7, HepG2, A549) in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding: a. Trypsinize the cells and perform a cell count. b. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. c. Incubate the plate overnight to allow for cell attachment.

3. Compound Treatment: a. Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). b. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5%. c. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). d. Incubate the plate for 24, 48, or 72 hours.

4. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 10 minutes to ensure complete dissolution.

5. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

G Seed Cancer Cells Seed Cancer Cells Compound Treatment Compound Treatment Seed Cancer Cells->Compound Treatment Incubation (24-72h) Incubation (24-72h) Compound Treatment->Incubation (24-72h) Add MTT Reagent Add MTT Reagent Incubation (24-72h)->Add MTT Reagent Incubation (4h) Incubation (4h) Add MTT Reagent->Incubation (4h) Solubilize Formazan Solubilize Formazan Incubation (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Proposed Mechanism of Action and Signaling Pathways

Based on studies of similar xanthone compounds, this compound may exert its anticancer effects through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.

1. Induction of Apoptosis: Xanthones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute programmed cell death.

2. Inhibition of Topoisomerase IIα and c-KIT Protein Kinases: Molecular docking studies on 1,3,6,8-tetrahydroxyxanthone suggest that it can bind to the active sites of topoisomerase IIα and c-KIT protein kinases.[1] Topoisomerase IIα is essential for DNA replication and cell division, and its inhibition can lead to cell cycle arrest and apoptosis. c-KIT is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers.

3. Modulation of PI3K/Akt/mTOR and MAPK Signaling Pathways: The PI3K/Akt/mTOR and MAPK signaling pathways are critical regulators of cell growth, proliferation, and survival, and are often hyperactivated in cancer. Natural prenylated xanthones have been shown to inhibit the PI3K/Akt/mTOR pathway in triple-negative breast cancer cells. It is plausible that this compound could also modulate these pathways, leading to decreased cancer cell survival.

G cluster_cell Cancer Cell Xanthone Xanthone Topoisomerase IIα Topoisomerase IIα Xanthone->Topoisomerase IIα Inhibition c-KIT Kinase c-KIT Kinase Xanthone->c-KIT Kinase Inhibition PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Xanthone->PI3K/Akt/mTOR Pathway Inhibition MAPK Pathway MAPK Pathway Xanthone->MAPK Pathway Modulation DNA Damage DNA Damage Topoisomerase IIα->DNA Damage Decreased Proliferation Decreased Proliferation c-KIT Kinase->Decreased Proliferation PI3K/Akt/mTOR Pathway->Decreased Proliferation MAPK Pathway->Decreased Proliferation Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Decreased Proliferation->Apoptosis

Caption: Proposed signaling pathways affected by this compound.

Conclusion

This compound represents a promising marine natural product for further investigation in the field of anticancer drug discovery. The provided protocols offer a framework for its isolation, purification, and biological evaluation. Future research should focus on obtaining specific quantitative data for this compound and elucidating its precise mechanism of action to fully realize its therapeutic potential. The structural similarities to other bioactive xanthones strongly suggest that it is a valuable candidate for continued research in marine biotechnology.

References

Troubleshooting & Optimization

Addressing solubility challenges of 1,3,5,6-Tetrahydroxy-8-methylxanthone in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1,3,5,6-Tetrahydroxy-8-methylxanthone in in vitro experiments.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers

Q1: My this compound, initially dissolved in an organic solvent, precipitates when I dilute it into my aqueous cell culture medium or assay buffer. How can I prevent this?

A1: This is a common issue for hydrophobic compounds like xanthone (B1684191) derivatives. The abrupt change in solvent polarity causes the compound to fall out of solution. Here are several strategies to address this, starting with the simplest:

  • Optimize the Organic Co-solvent Concentration: Minimize the volume of the organic stock solution added to the aqueous buffer. A final co-solvent concentration of less than 1% (v/v) is generally recommended to avoid solvent effects on biological systems. You may need to prepare a more concentrated stock solution in a stronger organic solvent to achieve this.

  • Use a Less Volatile, More Water-Miscible Co-solvent: While DMSO is common, other solvents like ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG 400) can sometimes be more effective at maintaining solubility upon dilution.

  • Incorporate Surfactants: Non-ionic surfactants at low concentrations can help to form micelles that encapsulate the hydrophobic compound, keeping it in solution.[1] Commonly used surfactants include Tween® 20, Tween® 80, and Pluronic® F-68. It is crucial to determine the critical micelle concentration (CMC) and use a concentration slightly above it. Also, verify the compatibility of the surfactant with your specific assay, as some can interfere with biological readouts.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2] Beta-cyclodextrins (β-CD) and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.

Issue 2: Inconsistent Results in Biological Assays

Q2: I am observing high variability in my in vitro assay results with this compound. Could this be related to its solubility?

A2: Yes, poor solubility is a frequent cause of inconsistent assay results. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. Here’s how to troubleshoot:

  • Visually Inspect Your Solutions: Before adding the compound to your assay, carefully inspect the diluted solution for any signs of precipitation (e.g., cloudiness, visible particles).

  • Perform a Solubility Test: Conduct a simple kinetic solubility test in your assay buffer to determine the concentration at which the compound starts to precipitate. This will help you establish a reliable working concentration range.

  • Consider the Formulation: If you are using a solid dispersion or a nanoformulation, ensure that it is properly reconstituted and that the particle size is within the expected range. Inconsistent formulation can lead to variable dissolution rates.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The aqueous solubility of this compound has not been extensively reported in the literature. However, based on its chemical structure (a hydrophobic xanthone core with four hydrophilic hydroxyl groups and one lipophilic methyl group), it is expected to have low aqueous solubility. The hydroxyl groups can participate in hydrogen bonding, which may slightly improve solubility compared to the parent xanthone, but the overall molecule remains predominantly hydrophobic. For many xanthones, aqueous solubility can be in the low µg/mL range.[3]

Q2: What are the best organic solvents for preparing a stock solution of this compound?

A2: For initial solubilization, polar aprotic solvents are generally effective for xanthone derivatives. Dimethyl sulfoxide (B87167) (DMSO) and acetone (B3395972) are commonly used. An 80:20 mixture of acetone and water has been reported as an effective solvent for extracting a variety of xanthones.[4] For cell-based assays, DMSO is the most common choice for stock solutions due to its high solubilizing power and relatively low toxicity at low concentrations.

Q3: How can I enhance the solubility of this compound for my experiments?

A3: Several techniques can be employed to improve the solubility of hydrophobic compounds like this xanthone derivative:[2][5][6]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, PEG 400).

  • Micellar Solubilization: Incorporating surfactants to form micelles that encapsulate the drug.

  • Complexation: Using cyclodextrins to form inclusion complexes.

  • Solid Dispersions: Dispersing the compound in a solid carrier matrix (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene glycol (PEG)) to improve its dissolution rate.

  • Nanoformulations: Reducing the particle size to the nanometer range through techniques like nanosuspension or nanoemulsion to increase the surface area for dissolution.

Q4: Are there any known signaling pathways affected by this compound that I should be aware of in my experimental design?

A4: While specific studies on this compound are limited, xanthone derivatives are known to modulate several key signaling pathways. A prominent target is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway , which is involved in the cellular response to oxidative stress.[7][8][9][10] Other pathways that may be affected by xanthones include NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) , which are involved in inflammation and cell proliferation.[9] Xanthones have also been shown to induce apoptosis and inhibit cell proliferation.[11][12]

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents and Formulations

Disclaimer: The following data are hypothetical and intended for illustrative purposes to guide experimental design. Actual solubility should be determined experimentally.

Solvent/Formulation SystemExpected Solubility Range (µg/mL)Notes
Deionized Water< 1Very poorly soluble.
Phosphate Buffered Saline (PBS), pH 7.4< 1Similar to water, low solubility expected.
DMSO> 20,000High solubility, suitable for stock solutions.
Ethanol> 10,000Good solubility, can be used as a co-solvent.
10% (v/v) Ethanol in Water10 - 50Moderate improvement with co-solvent.
1% (w/v) Tween® 80 in PBS50 - 200Significant improvement with surfactant.
5% (w/v) HP-β-CD in Water100 - 500Enhanced solubility through complexation.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Nephelometry

This high-throughput method assesses the concentration at which a compound precipitates from an aqueous buffer when diluted from a DMSO stock.

Materials:

  • This compound

  • DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Nephelometer (plate reader capable of measuring light scattering)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In the 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to another 96-well plate containing the aqueous buffer (e.g., 198 µL) to achieve the desired final concentrations.

  • Mix the plate and incubate at room temperature for a specified time (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer.

  • The kinetic solubility limit is the concentration at which a significant increase in light scattering (turbidity) is observed compared to the buffer-only control.[13][14]

Protocol 2: Determination of Equilibrium Solubility by Shake-Flask Method

This method determines the thermodynamic solubility of a compound.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., water, PBS)

  • Glass vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After incubation, centrifuge the suspension to pellet the excess solid.

  • Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any remaining undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.[15][16]

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_solubility_assay Solubility Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO serial_dilution Serial Dilutions in DMSO stock->serial_dilution dilute_in_buffer Dilute in Aqueous Buffer serial_dilution->dilute_in_buffer incubate Incubate (e.g., 2h) dilute_in_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure determine_solubility Determine Kinetic Solubility Limit measure->determine_solubility

Caption: Workflow for Kinetic Solubility Determination.

Signaling_Pathways cluster_nrf2 Oxidative Stress Response cluster_inflammation Inflammatory Response cluster_apoptosis Cell Fate Xanthone 1,3,5,6-Tetrahydroxy- 8-methylxanthone Nrf2 Nrf2 Activation Xanthone->Nrf2 NFkB NF-κB Inhibition Xanthone->NFkB Apoptosis Induction of Apoptosis Xanthone->Apoptosis Cell_Cycle Cell Cycle Arrest Xanthone->Cell_Cycle ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE translocation Antioxidant_Genes Expression of Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Genes Inflammatory_Cytokines Decreased Inflammatory Cytokine Production NFkB->Inflammatory_Cytokines

Caption: Potential Signaling Pathways Modulated by Xanthones.

References

Technical Support Center: Optimization of Chromatographic Conditions for 1,3,5,6-Tetrahydroxy-8-methylxanthone Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the chromatographic separation of 1,3,5,6-Tetrahydroxy-8-methylxanthone and related xanthone (B1684191) compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of xanthones in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Isomers

  • Question: My xanthone peaks, including this compound, are not separating well, showing up as overlapping or a single broad peak. What should I do?

  • Answer: Poor resolution is a common challenge when separating structurally similar compounds like xanthone isomers.[1] Here are several steps to improve separation:

    • Optimize the Mobile Phase: The mobile phase composition is critical for good resolution.[1]

      • Adjust Organic Modifier: Gradually decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). This can increase retention times and enhance separation between closely eluting peaks.[1]

      • Change Organic Modifier: Switching between methanol (B129727) and acetonitrile can alter separation selectivity due to their different solvent properties.[1]

      • Modify Aqueous Phase pH: The pH of the mobile phase can significantly affect the ionization state of hydroxylated xanthones, which in turn impacts their retention and separation.[1] Adding a small amount of acid, like 0.1% formic acid, often improves peak shape and resolution.[2]

    • Evaluate the Stationary Phase: The choice of HPLC column is fundamental. A standard C18 column is a good starting point for reversed-phase HPLC of xanthones.[3] However, trying different stationary phases (e.g., Phenyl, Cyano) can provide different selectivities.[3][4]

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interaction between the analytes and the stationary phase.[1]

    • Increase Column Temperature: Raising the column temperature can decrease mobile phase viscosity and improve diffusion rates, leading to sharper peaks and potentially better resolution.[4][5] However, be mindful of the thermal stability of your analyte.

Issue 2: Asymmetrical Peaks (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing. What is the cause and how can I fix it?

  • Answer: Asymmetrical peaks can be caused by several factors:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or injecting a smaller volume.[1]

    • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active silanol (B1196071) sites on the column packing material.[1] Adding a buffer or an acidic modifier (e.g., formic or trifluoroacetic acid) to the mobile phase can suppress these interactions.[6]

    • Column Degradation: A contaminated or worn-out column can result in poor peak shape. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[1][7] A blocked frit can also contribute to this issue.[6]

Issue 3: Fluctuating Retention Times

  • Question: The retention times for my xanthone peaks are inconsistent between injections. What could be causing this?

  • Answer: Inconsistent retention times can compromise the reliability of your results.[1] Common causes include:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift. Ensure accurate measurements and thorough mixing.[1] If using buffers, ensure they are fully dissolved and the pH is stable.[7]

    • Column Equilibration: Insufficient column equilibration with the mobile phase before starting an analytical run can lead to drifting retention times, especially in the initial injections.[1]

    • Pump Performance: A malfunctioning pump, worn pump seals, or air bubbles in the system can lead to an inconsistent flow rate and, consequently, variable retention times.[1][8]

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for separating this compound?

A1: A robust starting point for method development is to use a reversed-phase C18 column with a gradient elution.[1][3] Begin with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). A broad gradient (e.g., 5% to 95% B over 20-30 minutes) can help determine the approximate solvent strength needed to elute the compound.[2] From there, you can optimize the gradient or switch to an isocratic method for finer separation.[1]

Q2: How do I choose between isocratic and gradient elution for xanthone separation?

A2: The choice depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is simpler and faster for separating a few compounds with similar retention behaviors.[3]

  • Gradient elution (varying mobile phase composition) is better for complex mixtures containing compounds with a wide range of polarities. It helps to elute highly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.[9]

Q3: What are some key considerations for sample preparation?

A3: Proper sample preparation is crucial for reliable results and to protect your HPLC system.

  • Extraction: An acetone/water (80:20) mixture is an effective solvent for extracting a wide variety of xanthones from their matrix.[2]

  • Filtration: Always filter your samples through a 0.45 or 0.22 µm syringe filter before injection to remove particulates that could clog the column or instrument tubing.[3]

  • Solvent Matching: Ideally, dissolve your final sample in a solvent that is of similar or weaker strength than your initial mobile phase to ensure good peak shape.[10]

Q4: How should I care for and store my HPLC column?

A4: Proper column care extends its lifetime and ensures reproducible results.

  • Flushing: After your analytical runs, flush the column with a strong solvent (like 100% acetonitrile or methanol) to remove strongly retained compounds.[6] If you used a buffered mobile phase, flush with buffer-free mobile phase first to prevent salt precipitation.[7]

  • Storage: For short-term storage, store the column in the mobile phase used for the analysis (without buffers). For long-term storage, consult the manufacturer's guidelines, which typically recommend a mixture of acetonitrile and water.[6][10]

Data Presentation: Typical HPLC Parameters

The following tables summarize typical starting conditions for the separation of xanthones based on literature.

Table 1: Column Specifications

ParameterTypical ValueReference
Stationary PhaseReversed-Phase C18[3][11]
Particle Size1.8 - 5 µm[3][11]
Column Length50 - 250 mm[3][11]
Internal Diameter4.6 mm[11]

Table 2: Mobile Phase & Elution Conditions

ParameterTypical ConditionReference
Mobile Phase AWater + 0.1% Formic Acid[2]
Mobile Phase BAcetonitrile or Methanol[1][12]
Elution TypeGradient or Isocratic[1][3]
Flow Rate0.8 - 1.0 mL/min[9][12]
DetectionUV Absorbance at ~254 nm or ~273 nm[2][13]
Column TemperatureAmbient or controlled (e.g., 25-50 °C)[5][12]

Experimental Protocols

Protocol: General HPLC Method for Xanthone Separation

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% formic acid in HPLC-grade water.

    • Prepare Mobile Phase B: 100% HPLC-grade acetonitrile or methanol.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Extract the compound using an appropriate solvent (e.g., methanol or an acetone/water mixture).

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the extract through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Equilibration:

    • Install a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A: 5% B) at a flow rate of 1.0 mL/min for at least 15-20 minutes, or until a stable baseline is achieved.

  • Chromatographic Run:

    • Set the UV detector to the appropriate wavelength (e.g., 254 nm).

    • Inject 10-20 µL of the prepared sample.

    • Run a gradient program. For example:

      • Start at 5% B.

      • Linearly increase to 95% B over 30 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 5% B over 1 minute.

      • Hold at 5% B for re-equilibration before the next injection.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time compared to a standard, if available.

    • Integrate the peak area for quantification.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Mobile Phase Preparation h1 System Setup & Column Equilibration p1->h1 p2 Sample Extraction & Filtration h2 Sample Injection p2->h2 h3 Gradient Elution & Separation h2->h3 h4 UV Detection h3->h4 d1 Chromatogram Generation h4->d1 d2 Peak Integration & Quantification d1->d2 Troubleshooting_Tree start Chromatographic Problem Observed q_peak_shape Poor Peak Shape? start->q_peak_shape n_tailing Tailing q_peak_shape->n_tailing Yes q_resolution Poor Resolution? q_peak_shape->q_resolution No s_tailing Check for: - Secondary Interactions (Adjust pH) - Column Overload - Column Degradation n_tailing->s_tailing n_resolution Co-elution q_resolution->n_resolution Yes q_retention Retention Time Shift? q_resolution->q_retention No s_resolution Optimize: - Mobile Phase Composition - Flow Rate / Temperature - Stationary Phase n_resolution->s_resolution n_retention Inconsistent RT q_retention->n_retention Yes s_retention Check for: - Improper Equilibration - Mobile Phase Prep Error - Pump/Leak Issues n_retention->s_retention Optimization_Logic goal Goal: Maximize Resolution (Rs) param_selectivity Selectivity (α) goal->param_selectivity param_efficiency Efficiency (N) goal->param_efficiency param_retention Retention (k) goal->param_retention action_selectivity Modify: - Mobile Phase (Organic type, pH) - Stationary Phase (Column type) param_selectivity->action_selectivity Most Powerful Effect action_efficiency Modify: - Flow Rate - Particle Size - Column Length/Temperature param_efficiency->action_efficiency action_retention Modify: - Mobile Phase Strength (% Organic) param_retention->action_retention

References

Troubleshooting unexpected results in 1,3,5,6-Tetrahydroxy-8-methylxanthone cytotoxicity experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering unexpected results in cytotoxicity experiments involving 1,3,5,6-Tetrahydroxy-8-methylxanthone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 value for this compound is significantly different from expected, or varies widely between experiments. What are the potential causes?

Unexpected or irreproducible IC50 values can stem from several factors related to the compound, cell culture conditions, or the assay protocol itself.[1]

Compound-Related Issues:

  • Solubility: Poor aqueous solubility is a common issue for many research compounds and can lead to variable data and underestimated activity.[2] this compound, as a polyphenolic compound, may have limited solubility in aqueous culture media. If the compound precipitates, its effective concentration will be lower and inconsistent.

    • Troubleshooting:

      • Visually inspect your compound dilutions under a microscope for any signs of precipitation.

      • Optimize the concentration of your solvent (e.g., DMSO). The final DMSO concentration in your culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[3]

      • Consider performing a solubility assay to determine the kinetic and thermodynamic solubility limits in your specific media.[4][5]

  • Compound Stability: The compound may degrade in the culture medium over the course of the experiment.

    • Troubleshooting: Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]

Cell Culture-Related Issues:

  • Cell Health and Passage Number: Use cells within a consistent and limited passage number range, as high-passage cells can exhibit phenotypic drift and altered drug sensitivity.[1] Ensure cells are healthy and in the logarithmic growth phase before treatment.

  • Cell Seeding Density: Inconsistent cell numbers can lead to variability. High cell density can result in a stronger signal, while low density may produce a weak one.[6]

    • Troubleshooting: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[1] Always use a hemocytometer or automated cell counter for accurate cell counts.

  • Contamination: Mycoplasma or other cryptic contaminants can significantly alter cellular metabolism and response to treatments.[1] Bacterial or fungal contamination can also affect results by changing the pH of the medium or competing for nutrients.[7][8]

    • Troubleshooting: Routinely test your cell lines for mycoplasma.[1] Regularly inspect cultures for visual signs of contamination like turbidity or sudden pH changes (e.g., medium turning yellow or pink).[8]

Assay-Related Issues:

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to increased concentrations of compound and media components, which can skew results.[1]

    • Troubleshooting: Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.[1]

  • Incubation Times: Ensure incubation times for both cell treatment and assay reagent addition are consistent across all plates and experiments.

Q2: I am using an MTT assay and observe high background absorbance or results that don't correlate with cell health. What could be interfering with the assay?

The MTT assay measures cell viability by the reduction of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[9] However, several factors can interfere with this process.

  • Direct MTT Reduction: Polyphenolic compounds, like xanthones, have been reported to interfere with the MTT assay.[10] Their reducing properties can lead to non-enzymatic reduction of MTT to formazan, resulting in a false-positive signal (i.e., higher apparent viability) that doesn't reflect actual cell health.[10]

  • Formazan Crystal Solubilization: Incomplete solubilization of the formazan crystals will lead to artificially low absorbance readings.

    • Troubleshooting: Ensure the solubilization solution (e.g., DMSO, acidified isopropanol) is added in sufficient volume and mixed thoroughly to completely dissolve the crystals.[1]

  • Media Components: Phenol (B47542) red in culture medium can interfere with absorbance readings.[1] Serum proteins can also sometimes inhibit MTT reduction.

    • Troubleshooting: Consider using a phenol red-free medium during the MTT incubation step.[1] It is also recommended to use a serum-free medium during the MTT incubation period.

Alternative Assays: If you suspect compound interference, consider validating your results with an alternative cytotoxicity assay that uses a different mechanism, such as:

  • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cell membranes, an indicator of necrosis or late apoptosis.[11][12]

  • ATP-Based Assays: Quantify the amount of ATP present, which correlates with the number of metabolically active, viable cells.[1]

  • Dye Exclusion Assays (e.g., Trypan Blue): A simple method to count viable versus non-viable cells based on membrane integrity.[13]

Q3: My cells show morphological signs of cell death, but caspase activation assays are negative. Is apoptosis not the primary mechanism of cell death?

While many xanthone (B1684191) derivatives are known to induce apoptosis, other cell death mechanisms could be at play.[11][14]

  • Alternative Cell Death Pathways: this compound could be inducing other forms of programmed cell death, such as necroptosis, or non-programmed death (necrosis), especially at high concentrations. Cytotoxicity can occur through damage to the cell membrane, which would be detected by an LDH assay.[12][15]

  • Timing of Caspase Activation: Caspase activation is a transient event. You may be measuring activity at a time point when it has already peaked and declined.

    • Troubleshooting: Perform a time-course experiment to measure caspase activity at multiple time points after compound addition.

  • Upstream Apoptotic Events: Consider investigating earlier events in the apoptotic cascade. Xanthones can induce apoptosis through the intrinsic (mitochondrial) pathway.[11] This involves changes in mitochondrial membrane potential (MMP) and the generation of reactive oxygen species (ROS).[14][16]

    • Troubleshooting: Use fluorescent probes to measure changes in MMP or intracellular ROS levels via flow cytometry or fluorescence microscopy.[14][17]

Q4: How can I prevent cell culture contamination?

Contamination is a frequent cause of unreliable experimental results.[18] Prevention relies on maintaining a sterile environment and adhering to strict aseptic techniques.[7][19]

  • Aseptic Technique: Always work in a certified laminar flow hood.[7] Disinfect your work surface and all items entering the hood with 70% ethanol.[20] Use sterile pipette tips, serological pipettes, and culture vessels.[20]

  • Regular Cleaning: Clean incubators, water baths, and hoods regularly.[20]

  • Reagent Sterility: Use certified, contamination-free reagents and media.[7] Consider aliquoting bulk reagents to minimize the risk of contaminating the entire stock.[20]

  • Quarantine New Cells: Quarantine and test all new cell lines before introducing them into the main cell culture lab.[7]

  • Avoid Antibiotics as a Crutch: While useful for short-term applications, continuous use of antibiotics can mask low-level contamination and lead to the development of resistant bacteria.[19]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability based on the metabolic reduction of MTT by viable cells.[6]

Materials:

  • Cells and appropriate culture medium

  • This compound

  • 96-well flat-bottom plates

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[1] During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of ~630 nm to correct for background.[6]

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Cytotoxicity Assay

This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[11][15]

Materials:

  • Cells and appropriate culture medium

  • This compound

  • 96-well flat-bottom plates

  • Commercial LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (often included in the kit, for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.

  • Controls: Set up the following controls:

    • Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with the kit's lysis buffer 30-45 minutes before the assay endpoint.

    • Medium Background Control: Medium without cells.

  • Sample Collection: Carefully collect the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).

  • Calculation: Correct for background by subtracting the medium background control reading. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Quantitative Data Summary

The cytotoxic activity of xanthone derivatives can vary significantly based on their hydroxylation and substitution patterns, as well as the cancer cell line being tested. The table below summarizes the IC50 values of several hydroxyxanthones against the human liver carcinoma cell line (HepG2) to provide a comparative context.

CompoundIC50 (µM) against HepG2 Cells
Xanthone (no hydroxyl group)85.3
1-Hydroxyxanthone43.2
1,7-Dihydroxyxanthone13.2
1,3,6-Trihydroxyxanthone45.9
1,3,6,8-Tetrahydroxyxanthone 9.18
1,3,6,7-Tetrahydroxyxanthone23.7
1,3,4,5,6-Pentahydroxyxanthone12.6
Data sourced from an in vitro study on hydroxyxanthones against the HepG2 cell line.[21]

Visualizations: Workflows and Pathways

Troubleshooting Unexpected Cytotoxicity Results```dot

G start Unexpected Cytotoxicity Result (e.g., High/Low IC50, Poor Reproducibility) check_compound Check Compound Integrity start->check_compound check_cells Evaluate Cell Culture start->check_cells check_assay Review Assay Protocol start->check_assay solubility Issue: Poor Solubility? - Visually inspect for precipitate - Optimize solvent concentration check_compound->solubility stability Issue: Degradation? - Use fresh stock solutions - Avoid freeze-thaw cycles check_compound->stability health Issue: Cell Health/Passage? - Use low passage cells - Ensure log-phase growth check_cells->health density Issue: Seeding Density? - Standardize cell counts - Perform cell titration check_cells->density contamination Issue: Contamination? - Visually inspect cultures - Perform mycoplasma test check_cells->contamination interference Issue: Assay Interference? - Check for compound color/reducing properties - Run compound-only controls check_assay->interference protocol Issue: Protocol Deviation? - Check incubation times - Mitigate edge effects check_assay->protocol validate Validate with Alternative Assay (e.g., LDH, ATP-based) solubility->validate stability->validate health->validate density->validate contamination->validate interference->validate protocol->validate

Caption: A standard workflow for performing in vitro cytotoxicity plate-based assays.

References

Methods to increase the purity of synthetically derived 1,3,5,6-Tetrahydroxy-8-methylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1,3,5,6-Tetrahydroxy-8-methylxanthone

Welcome to the technical support center for the purification of synthetically derived this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity compounds for their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My final product has low purity after synthesis. What are the first steps for purification?

For crude synthetic mixtures of this compound, a multi-step purification strategy is often necessary. The initial steps should focus on removing major impurities and unreacted starting materials.

  • Initial Troubleshooting:

    • Problem: The crude product is an oily or waxy solid.

    • Solution: This suggests the presence of nonpolar impurities. A solvent partitioning step can be effective. Suspend the crude extract in a methanol-water solution (e.g., 9:1) and perform a liquid-liquid extraction with a nonpolar solvent like n-hexane to remove fats and waxes.[1]

    • Problem: The crude product contains a complex mixture of colored compounds.

    • Solution: This is common with phenolic compounds. An initial purification by silica (B1680970) gel column chromatography is recommended to separate compounds based on polarity.

2. What are the recommended conditions for silica gel column chromatography?

Silica gel column chromatography is a fundamental technique for the initial cleanup of this compound. The separation is based on the differential adsorption of compounds to the silica stationary phase.

  • General Protocol:

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to settle evenly, avoiding air bubbles. A thin layer of sand on top can protect the silica bed.[1]

    • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and carefully add it to the top of the column.[1]

    • Elution: Begin elution with a nonpolar solvent and gradually increase the polarity of the mobile phase (gradient elution).[1]

    • Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC).[1]

  • Troubleshooting:

    • Problem: The compound is not eluting from the column.

    • Solution: The mobile phase is likely not polar enough. Gradually increase the percentage of the more polar solvent in your mobile phase system.

    • Problem: Poor separation of the desired compound from impurities.

    • Solution: Optimize the solvent system. A shallower gradient (slower increase in polarity) can improve resolution.

Data Presentation: Column Chromatography Solvent Systems

Stationary PhaseMobile Phase System (Gradient Elution)Application
Silica Geln-Hexane / Ethyl AcetateSeparation of xanthones from less polar impurities.
Silica GelDichloromethane / MethanolEffective for separating polyhydroxylated aromatic compounds.
Silica GelPetroleum Ether / Ethyl AcetateA common system for the purification of xanthone (B1684191) derivatives.[2]

3. How can I achieve higher purity (>95%) for my compound?

For applications requiring high purity, such as in vitro or in vivo studies, preparative High-Performance Liquid Chromatography (prep-HPLC) is often the final purification step.

  • General Protocol:

    • Method Development: First, develop an analytical HPLC method to achieve good separation of your target compound from impurities.

    • Scaling Up: Scale up the analytical method to a preparative scale. This involves using a larger column and a higher flow rate.

    • Fraction Collection: Use a fraction collector to isolate the peak corresponding to this compound.

    • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Troubleshooting:

    • Problem: Peak fronting or tailing in the chromatogram.

    • Solution: This can be due to column overload. Reduce the amount of sample injected onto the column. Adjusting the mobile phase composition can also help.

    • Problem: Co-elution of impurities.

    • Solution: Optimize the mobile phase and gradient. Consider using a different stationary phase if baseline separation cannot be achieved.

Data Presentation: Preparative HPLC Parameters

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 10.0 mm, 5 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid[3][4]
Mobile Phase B Methanol or Acetonitrile[3][4][5]
Elution Mode Isocratic or Gradient[3][6]
Flow Rate 5-20 mL/min (will vary based on column dimensions)
Detection UV-Vis (e.g., 254 nm, 280 nm, 320 nm)[5][7]

4. Can recrystallization be used to purify this compound?

Yes, recrystallization can be an effective method for purifying solid compounds, especially after an initial cleanup by column chromatography. The success of this method depends on finding a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at lower temperatures.

  • Experimental Protocol:

    • Solvent Selection: Test the solubility of your partially purified product in various solvents at room temperature and with heating. Ideal solvents will dissolve the compound when hot but not when cold.

    • Dissolution: Dissolve the compound in the minimum amount of the chosen hot solvent.

    • Filtration (Hot): If there are insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Drying: Dry the crystals under vacuum.

Experimental Workflow and Diagrams

General Purification Workflow

The following diagram outlines a typical workflow for increasing the purity of synthetically derived this compound.

PurificationWorkflow Crude Crude Synthetic Product Partition Solvent Partitioning (e.g., Hexane/Methanol-Water) Crude->Partition Initial Cleanup ColumnChrom Silica Gel Column Chromatography Partition->ColumnChrom Analysis1 Purity Check (TLC/HPLC) ColumnChrom->Analysis1 PrepHPLC Preparative HPLC Analysis2 Purity Check (HPLC) PrepHPLC->Analysis2 Recrystal Recrystallization Recrystal->Analysis2 PureProduct High-Purity Product (>95%) Analysis3 Final Purity Analysis (HPLC, NMR, MS) PureProduct->Analysis3 Analysis1->PrepHPLC For Highest Purity Analysis1->Recrystal If Sufficiently Pure Analysis2->PureProduct

Caption: A general workflow for the purification of this compound.

Logical Troubleshooting Flow for Low Purity

This diagram illustrates a decision-making process when troubleshooting low purity issues.

TroubleshootingFlow Start Low Purity Detected (Post-Synthesis) CheckTLC Analyze by TLC/HPLC Start->CheckTLC ManySpots Multiple Impurities/ Streaking CheckTLC->ManySpots Complex Mixture OneMajorImpurity One or Two Major Impurities CheckTLC->OneMajorImpurity Simpler Mixture ColumnChrom Perform Silica Gel Column Chromatography ManySpots->ColumnChrom PrepHPLC Optimize and Perform Preparative HPLC OneMajorImpurity->PrepHPLC Recrystal Attempt Recrystallization OneMajorImpurity->Recrystal CheckPurity Re-analyze Purity ColumnChrom->CheckPurity Success Purity Goal Met PrepHPLC->Success Recrystal->CheckPurity CheckPurity->Success Yes Failure Purity Still Low CheckPurity->Failure No Failure->PrepHPLC

Caption: Troubleshooting guide for addressing low purity of the target compound.

References

Understanding and preventing the degradation of 1,3,5,6-Tetrahydroxy-8-methylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5,6-Tetrahydroxy-8-methylxanthone. The information provided is based on general principles of xanthone (B1684191) chemistry and stability.

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Experimental Results

You are observing variable results in your assays, such as decreased potency or the appearance of unknown peaks in your analytical chromatograms. This could be indicative of compound degradation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Prevention
Oxidative Degradation 1. Analyze your sample using HPLC-UV or LC-MS to check for new peaks that may correspond to oxidation products. 2. Compare the spectral properties of your sample to a fresh, authenticated standard.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Use deoxygenated solvents for preparing solutions. 3. Consider adding a small amount of an antioxidant, like BHT or ascorbic acid, if compatible with your experimental setup.
Hydrolytic Degradation 1. If your experiments are conducted in aqueous solutions, especially at non-neutral pH, hydrolysis might be a concern. 2. Use HPLC to analyze for degradation products.1. Prepare fresh solutions before each experiment. 2. Use buffered solutions to maintain a stable pH, preferably close to neutral. 3. Avoid prolonged storage of aqueous solutions.
Photodegradation 1. If the compound or its solutions are exposed to light, photodegradation is possible. 2. Protect a sample from light and compare its analytical profile to a light-exposed sample.1. Store the solid compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures.
Improper Storage 1. Review your storage conditions against the manufacturer's recommendations.[1][2]1. Store the solid compound in a tightly sealed container at the recommended temperature, typically -20°C. 2. For solutions, aliquot and store at -20°C or -80°C for long-term use to minimize freeze-thaw cycles.

Experimental Workflow for Investigating Degradation:

start Inconsistent Results Observed check_storage Verify Storage Conditions (Temperature, Light, Atmosphere) start->check_storage hplc_analysis Perform HPLC-UV/MS Analysis of Suspect Sample and Standard check_storage->hplc_analysis compare_profiles Compare Chromatographic Profiles (Retention Time, Peak Area, New Peaks) hplc_analysis->compare_profiles compare_profiles->start No Degradation Detected (Investigate other variables) identify_degradants Characterize Degradation Products (MS, NMR if necessary) compare_profiles->identify_degradants Degradation Confirmed adjust_protocol Adjust Experimental Protocol (Solvents, pH, Light Exposure) identify_degradants->adjust_protocol implement_prevention Implement Preventive Measures adjust_protocol->implement_prevention

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Poor Solubility or Precipitation

You are having difficulty dissolving the compound, or it is precipitating out of solution during your experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Prevention
Inappropriate Solvent 1. Test the solubility in a small scale with different biocompatible solvents (e.g., DMSO, ethanol, DMF).1. Refer to the manufacturer's datasheet for recommended solvents. 2. For aqueous buffers, first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then slowly add the buffer while vortexing.
Concentration Too High 1. Attempt to dissolve a smaller amount of the compound in the same volume of solvent.1. Determine the solubility limit in your chosen solvent system before preparing high-concentration stock solutions.
Temperature Effects 1. Gently warm the solution to aid dissolution, but be cautious of potential thermal degradation.1. Prepare solutions at the temperature they will be used at, if possible. 2. If a stock solution is stored cold, allow it to fully equilibrate to room temperature before use to prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Based on general recommendations for similar compounds, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C for long-term stability.[1][2] For short-term storage, refrigeration at 4°C may be acceptable.

Q2: How should I prepare and store solutions of this compound?

A2: It is recommended to prepare stock solutions in a suitable organic solvent, such as DMSO or ethanol. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing aqueous working solutions, it is best to make them fresh for each experiment from the frozen stock.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, xanthones with multiple hydroxyl groups are susceptible to:

  • Oxidation: The phenolic hydroxyl groups can be oxidized, especially in the presence of metal ions, oxygen, or light. This can lead to the formation of quinone-like structures.

  • Hydrolysis: Although the xanthone core is generally stable, under harsh acidic or basic conditions, degradation can occur.

  • Photolysis: Exposure to UV or high-intensity visible light can induce degradation.

Potential Degradation Signaling Pathway:

cluster_stressors Stress Conditions xanthone 1,3,5,6-Tetrahydroxy- 8-methylxanthone oxidized Oxidized Products (e.g., Quinones) xanthone->oxidized Oxidation hydrolyzed Hydrolyzed Products xanthone->hydrolyzed Hydrolysis photodegraded Photodegradation Products xanthone->photodegraded Photolysis oxidation Oxidizing Agents (O₂, Metal Ions) oxidation->xanthone ph Extreme pH (Acid/Base) ph->xanthone light Light Exposure (UV, Visible) light->xanthone

Caption: Potential degradation pathways for this compound.

Q4: How can I monitor the stability of this compound in my samples?

A4: A stability-indicating HPLC method is the most common approach. A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous component and an organic modifier (like acetonitrile (B52724) or methanol) is a good starting point.[3][4] UV detection should be used, and the method should be able to separate the parent compound from any potential degradation products.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Purity and Stability Assessment

This method is a starting point and may require optimization for your specific application.

Parameter Condition
HPLC System Equipped with a gradient pump, autosampler, column oven, and UV-Vis or PDA detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
Mobile Phase B Acetonitrile or Methanol (B129727).
Gradient Start with a low percentage of B, and gradually increase to elute the compound and any more non-polar degradants. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 25-30 °C.
Detection Wavelength Monitor at the λmax of the compound, and also at lower wavelengths (e.g., 210 nm) to detect a wider range of impurities. The λmax can be determined by running a PDA scan.
Injection Volume 10 µL.
Sample Preparation Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6]

Stress Condition Typical Protocol
Acid Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the sample before HPLC analysis.
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the sample before HPLC analysis.
Oxidation Treat the compound solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period.
Thermal Degradation Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, reflux a solution of the compound.
Photodegradation Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

Logical Flow for Forced Degradation Study:

start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo control Control Sample (No Stress) start->control analysis Analyze All Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis results Evaluate Degradation Profiles and Identify Degradants analysis->results

Caption: Logical workflow for a forced degradation study.

References

Enhancing the extraction efficiency of 1,3,5,6-Tetrahydroxy-8-methylxanthone from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 1,3,5,6-Tetrahydroxy-8-methylxanthone from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound has been identified as a metabolite isolated from marine-derived fungi, specifically from the Penicillium genus. A closely related compound, 1,3,5,6-tetrahydroxyxanthone, has been reported in terrestrial plants such as Hypericum sampsonii and Hypericum geminiflorum. Researchers should consider these or phylogenetically similar organisms as potential sources.

Q2: Which extraction methods are most effective for isolating xanthones?

A2: The choice of extraction method depends on the stability of the target compound, the nature of the source material, and the desired yield and purity. Common and effective methods for xanthone (B1684191) extraction include:

  • Maceration: A simple method involving soaking the plant or fungal material in a solvent. It is suitable for thermolabile compounds but may be time-consuming and less efficient.

  • Soxhlet Extraction: A continuous extraction method that is more efficient than maceration but uses heat, which can degrade sensitive compounds.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher efficiency and shorter extraction times at lower temperatures.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, resulting in rapid and efficient extraction.

Q3: How do I select the appropriate solvent for extraction?

A3: Solvent selection is critical and should be based on the polarity of this compound. As a tetrahydroxylated xanthone, it is a polar molecule. Therefore, polar solvents are generally more effective. Commonly used solvents for xanthone extraction, in order of decreasing polarity, include:

Solvent mixtures, such as ethanol-water or methanol-water, can also be optimized to improve extraction efficiency.

Q4: What are the typical yields for xanthone extraction?

A4: Xanthone yields vary significantly based on the source material, the specific xanthone, and the extraction method employed. While specific yield data for this compound is not widely published, yields for total xanthones from other sources, such as mangosteen pericarp, can range from less than 1% to over 10% of the dry weight of the source material.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem 1: Low or No Yield of the Target Compound
Potential Cause Troubleshooting Steps
Incorrect or Poor-Quality Source Material Verify the taxonomic identity of the fungal or plant source. The concentration of secondary metabolites can be influenced by the organism's growth stage, environmental conditions, and post-harvest handling.
Inefficient Cell Lysis Ensure the source material is properly dried and ground to a fine powder to maximize the surface area for solvent contact. For fungal mycelia, consider homogenization or bead beating.
Suboptimal Solvent Selection Test a range of solvents with varying polarities. For this polar compound, start with methanol or a high-percentage ethanol solution. Consider using a solvent gradient during chromatography for better separation.
Incomplete Extraction Increase the extraction time or perform multiple extraction cycles. For maceration, ensure continuous agitation. For UAE and MAE, optimize the power and duration.
Degradation of the Target Compound Tetrahydroxyxanthones can be sensitive to high temperatures, light, and extreme pH levels. Use lower extraction temperatures, protect the extraction setup from light, and maintain a neutral or slightly acidic pH.
Problem 2: Presence of Impurities in the Final Extract
Potential Cause Troubleshooting Steps
Co-extraction of Unwanted Compounds Perform a preliminary extraction with a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar impurities before the main extraction with a polar solvent.
Ineffective Purification Employ multi-step purification techniques. After initial extraction, use liquid-liquid partitioning to separate compounds based on polarity. Follow with column chromatography (e.g., silica (B1680970) gel or Sephadex) and optimize the mobile phase to achieve better separation.
Sample Overload on Chromatographic Column Ensure that the amount of crude extract loaded onto the chromatography column does not exceed its separation capacity.

Comparative Data on Xanthone Extraction Methods

The following tables summarize quantitative data from studies on xanthone extraction from various natural sources. Note that these values are for total xanthones or other specific xanthones and should be used as a general guide for optimizing the extraction of this compound.

Table 1: Comparison of Conventional Extraction Methods for Total Xanthones from Mangosteen Pericarp

Extraction Method Solvent Temperature (°C) Time (h) Yield (mg/g dry weight)
MacerationEthanol (80%)3320.0565
Soxhlet ExtractionEthanol (80%)Boiling Point20.1221

Table 2: Comparison of Modern Extraction Methods for Total Xanthones from Mangosteen Pericarp

Extraction Method Solvent Temperature (°C) Time (min) Yield (mg/g dry weight)
Ultrasound-Assisted Extraction (UAE)Ethanol (80%)33300.1760
Microwave-Assisted Extraction (MAE)Ethanol (71%)Not specified2.24Not specified

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the extraction of this compound. Optimization of parameters is recommended for each specific application.

Protocol 1: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Material: Dry the fungal biomass or plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered material (e.g., 10 g) into an Erlenmeyer flask.

    • Add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

    • Place the flask in an ultrasonic bath.

    • Sonication should be carried out at a controlled temperature (e.g., 40°C) and frequency (e.g., 40 kHz) for a specified duration (e.g., 30-60 minutes).

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue for a second cycle to maximize yield.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification:

    • The crude extract can be further purified using column chromatography on silica gel or a preparative HPLC system.

Protocol 2: Microwave-Assisted Extraction (MAE)
  • Preparation of Material: Prepare the source material as described in the UAE protocol.

  • Extraction:

    • Place a known amount of the powdered material (e.g., 5 g) into a microwave extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at a predetermined solid-to-solvent ratio (e.g., 1:25 w/v).

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power (e.g., 400 W) and extraction time (e.g., 2-5 minutes). The temperature can also be controlled in some systems.

  • Filtration and Concentration:

    • After cooling, filter the mixture.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Purify the crude extract using appropriate chromatographic techniques.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Source Natural Source (Fungus/Plant) Drying Drying Source->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., UAE/MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Chromatography (Column/HPLC) Concentration->Purification Analysis Analysis (HPLC/MS) Purification->Analysis Pure_Compound This compound Purification->Pure_Compound Isolation

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_source Source Material Issues cluster_extraction_params Extraction Parameter Issues cluster_degradation Compound Degradation Issues Start Low/No Yield Check_Source Verify Source Identity & Quality Start->Check_Source Is source material optimal? Check_Solvent Test Different Solvents/Polarities Start->Check_Solvent Are extraction parameters correct? Check_Temp Reduce Extraction Temperature Start->Check_Temp Could the compound be degrading? Check_Prep Optimize Grinding & Drying Check_Source->Check_Prep Re_Extract Re_Extract Check_Prep->Re_Extract Re-extract Check_Time_Temp Adjust Extraction Time & Temperature Check_Solvent->Check_Time_Temp Check_Method Consider Alternative Extraction Method Check_Time_Temp->Check_Method Check_Method->Re_Extract Check_Light Protect from Light Check_Temp->Check_Light Check_pH Control pH Check_Light->Check_pH Check_pH->Re_Extract

Validation & Comparative

1,3,5,6-Tetrahydroxy-8-methylxanthone: A Comparative Analysis of its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 1,3,5,6-Tetrahydroxy-8-methylxanthone's Antioxidant Capacity Against Established Antioxidants.

This guide provides a comprehensive comparison of the antioxidant potential of this compound against well-known antioxidants such as Vitamin C, Vitamin E (α-tocopherol), and Trolox. While specific quantitative data for this compound is limited in publicly available literature, this analysis offers a framework for understanding its potential efficacy by comparing it with structurally related xanthones and standard antioxidants. The information is supported by detailed experimental protocols and an examination of the underlying cellular antioxidant mechanisms.

Quantitative Comparison of Antioxidant Activity

To contextualize the potential antioxidant activity of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values from DPPH and ABTS radical scavenging assays for a selection of other natural xanthones and standard antioxidants. A lower IC50 value indicates a higher antioxidant potency.

CompoundDPPH Assay (IC50)ABTS Assay (IC50)Reference
Standard Antioxidants
Vitamin C (Ascorbic Acid)2.202 - 12.360 µg/mL~2.34 µg/mL[1][2]
α-Tocopherol (Vitamin E)~12.1 µMNot readily available[3]
Trolox3.765 µg/mL2.926 µg/mL[4]
Comparative Xanthones
Mangosteen Shell Extract6.81 µg/mL1.55 µg/mL[5][6]
Xanthone VNot readily availableNot readily available[7]
(R/S)-3 (synthetic xanthone)31.7% inhibitionNot readily available[1][3][8]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays cited in this guide. These protocols are essential for the reproducible and standardized evaluation of the antioxidant capacity of novel compounds like this compound.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, leading to its neutralization and a color change from purple to yellow.

  • Reagent Preparation: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695).

  • Sample Preparation: Various concentrations of the test compound and standard antioxidants are prepared in a suitable solvent.

  • Reaction Mixture: The test solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value is then determined from the dose-response curve.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.

  • ABTS•+ Generation: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at its maximum absorbance wavelength (around 734 nm).

  • Reaction Mixture: The test compound is added to the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time.

  • Measurement: The decrease in absorbance is measured spectrophotometrically.

  • Calculation: The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (Trolox) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Reaction Mixture: The test sample or standard is mixed with the fluorescent probe in a microplate.

  • Initiation: The peroxyl radical generator is added to initiate the reaction.

  • Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents (TE).

Signaling Pathway

A primary mechanism through which many xanthones, likely including this compound, exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a wide array of antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3 Keap1->Cul3 Complexes with Ub Ubiquitin Cul3->Ub Mediates Ubiquitination Ub->Nrf2 ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inactivates Xanthone 1,3,5,6-Tetrahydroxy- 8-methylxanthone Xanthone->Keap1 Modulates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.

Conclusion

While direct experimental data for this compound remains to be fully elucidated, the comparative analysis of related xanthones and the understanding of their mechanism of action through the Nrf2 pathway strongly suggest its potential as a potent antioxidant. The provided experimental protocols offer a standardized approach for its quantitative evaluation. Further research to determine the specific IC50 values of this compound in various antioxidant assays is warranted to fully characterize its therapeutic potential for professionals in drug development and related scientific fields.

References

Comparative Analysis of 1,3,5,6-Tetrahydroxy-8-methylxanthone: A Proposed Mechanism of Action and Experimental Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proposed mechanism of action for the novel compound 1,3,5,6-Tetrahydroxy-8-methylxanthone. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes findings from structurally related xanthones to propose a plausible biological activity profile. This guide also presents a comparative analysis with other well-characterized xanthones and standard therapeutic agents, supported by detailed experimental protocols for validation.

Proposed Mechanism of Action for this compound

Based on the established bioactivities of other tetrahydroxy- and methyl-substituted xanthones, it is hypothesized that this compound exhibits potent anti-cancer and anti-inflammatory properties. The proposed mechanism of action involves a multi-targeted approach, including the induction of apoptosis, cell cycle arrest, and modulation of key inflammatory signaling pathways.

The presence of multiple hydroxyl groups is anticipated to contribute to its antioxidant and pro-apoptotic activities.[1][2] The methyl group at the 8-position may influence its metabolic stability and lipophilicity, potentially enhancing cellular uptake and target engagement.

Anti-Cancer Activity:

The primary anti-cancer mechanism of this compound is likely centered on the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation through cell cycle arrest.[1][3] These effects are proposed to be mediated through the modulation of critical signaling cascades such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer.[4][5][6]

  • Induction of Apoptosis: The compound is expected to trigger the intrinsic apoptotic pathway by altering the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately resulting in apoptosis.[7][8][9]

  • Cell Cycle Arrest: It is proposed that this compound can induce cell cycle arrest at the G1/S or G2/M phase, thereby preventing cancer cell division and proliferation.[1][3][10] This is likely achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1]

Anti-Inflammatory Activity:

The anti-inflammatory effects are likely mediated by the inhibition of pro-inflammatory cytokines and enzymes.[11][12][13]

  • Inhibition of Inflammatory Mediators: The compound is expected to suppress the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6).[11][14]

  • Modulation of Signaling Pathways: The anti-inflammatory action is likely to involve the downregulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[11][15]

Comparative Performance Analysis

To contextualize the potential efficacy of this compound, this section compares its hypothesized activities with those of well-studied xanthones and a standard chemotherapeutic agent.

Table 1: Comparative Cytotoxicity (IC50) of Xanthones and a Standard Chemotherapeutic Agent in Human Colon Cancer DLD-1 Cells

CompoundIC50 (µM)Primary Mechanism of ActionReference
This compound Hypothesized: 5-15Apoptosis Induction, G1/S Arrest-
α-Mangostin~20G1 Arrest, Apoptosis Induction[16]
γ-Mangostin<20S Arrest, Apoptosis Induction[16]
5-Fluorouracil (5-FU)~22.8Inhibition of Thymidylate Synthase[16]

Table 2: Comparison of Effects on Cell Cycle Progression in Human Colon Cancer DLD-1 Cells

CompoundEffect on Cell CycleKey Regulated ProteinsReference
This compound Hypothesized: G1/S Arrestp27, Cyclin D1, CDK4-
α-MangostinG1 Arrestp27, Cyclin D1, CDK4[1][3]
γ-MangostinS Arrest-[1][3]

Experimental Protocols for Validation

The following are detailed methodologies for key experiments to validate the proposed mechanism of action of this compound.

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.[17][18]

  • Cell Seeding: Seed cancer cells (e.g., DLD-1) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on cell cycle progression.[19][20]

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

  • Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations of Proposed Mechanisms and Workflows

cluster_0 Proposed Anti-Cancer Mechanism of this compound cluster_1 Signaling Pathways cluster_2 Cellular Effects Compound 1,3,5,6-Tetrahydroxy- 8-methylxanthone PI3K PI3K Compound->PI3K MAPK MAPK Compound->MAPK Inhibition CellCycle Cell Cycle Arrest (G1/S) Compound->CellCycle Akt Akt PI3K->Akt Inhibition Apoptosis Apoptosis Akt->Apoptosis Promotion MAPK->Apoptosis Promotion

Caption: Proposed anti-cancer signaling pathway for this compound.

cluster_0 Experimental Workflow for Cell Cycle Analysis A 1. Cell Culture and Treatment B 2. Cell Harvesting and Fixation A->B C 3. Propidium Iodide Staining B->C D 4. Flow Cytometry Analysis C->D E 5. Data Analysis (Cell Cycle Phases) D->E

Caption: Workflow for cell cycle analysis using flow cytometry.

cluster_0 Proposed Anti-Inflammatory Mechanism cluster_1 Signaling Pathways cluster_2 Inflammatory Mediators Compound 1,3,5,6-Tetrahydroxy- 8-methylxanthone NFkB NF-κB Compound->NFkB Inhibition MAPK_inflam MAPK Compound->MAPK_inflam Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) MAPK_inflam->NO

Caption: Proposed anti-inflammatory mechanism of this compound.

References

Benchmarking 1,3,5,6-Tetrahydroxy-8-methylxanthone Against Current Therapeutic Standards in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the xanthone (B1684191) derivative 1,3,5,6-Tetrahydroxy-8-methylxanthone and its close analog, 1,3,5,6-tetrahydroxyxanthone (B1664531), against current therapeutic standards in relevant disease models. Due to the limited availability of in vivo data for this compound, this comparison leverages in vitro data for the structurally similar 1,3,5,6-tetrahydroxyxanthone to project its potential efficacy. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a data-driven perspective on the potential of this class of compounds.

Executive Summary

Xanthones are a class of polyphenolic compounds known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This guide focuses on the potential therapeutic applications of this compound by examining available data for its parent compound, 1,3,5,6-tetrahydroxyxanthone. The in vitro anti-inflammatory data suggests a promising profile that warrants further investigation, particularly in in vivo models of inflammatory diseases and cancer.

Section 1: Comparative Efficacy Data

The following tables summarize the available efficacy data for 1,3,5,6-tetrahydroxyxanthone and current therapeutic standards in relevant disease models.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundAssayCell LineKey Findings
1,3,5,6-TetrahydroxyxanthoneNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesSignificant inhibition of NO production at 10 µM, with higher potency than quercetin.
1,3,5,6-TetrahydroxyxanthoneCytokine Expression (TNF-α, IL-1β, IL-6)LPS-stimulated RAW 264.7 macrophagesSignificant reduction in the expression of pro-inflammatory cytokines.
DexamethasoneCytokine Production (TNF-α, IL-6)LPS-stimulated RAW 264.7 macrophagesEfficiently reduces mRNA expression of Tnf, Il6, and Il1β.[1]

Table 2: In Vivo Anti-Inflammatory and Anti-Tumor Efficacy

CompoundDisease ModelAnimal ModelKey Efficacy Readouts
This compound Data Not Available N/A N/A
Methotrexate (B535133)Collagen-Induced Arthritis (CIA)DBA/1J MiceSignificant reduction in disease activity scores and paw volume.[2] Dose-dependent amelioration of arthritis severity.[3][4][5]
EtanerceptCollagen-Induced Arthritis (CIA)DBA/1J MiceDelayed onset and reduced severity of arthritis.[6][7] Dose-dependent decrease in inflammation and cartilage damage.[8]
DexamethasoneLPS-Induced EndotoxemiaMiceSignificantly reduced serum levels of TNF-α and IL-6.[1][9]
5-Fluorouracil (B62378) (5-FU)Colon Cancer XenograftNude MiceSignificant inhibition of tumor growth.[10]
OxaliplatinColon Cancer XenograftNude MiceSignificant suppression of tumor growth.[11][12]

Section 2: Signaling Pathways and Experimental Workflows

Potential Anti-Inflammatory Signaling Pathway of Tetrahydroxyxanthones

The diagram below illustrates the putative mechanism by which 1,3,5,6-tetrahydroxyxanthone may exert its anti-inflammatory effects based on its observed inhibition of key inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylates NFkB NF-κB NFkB_Inhib->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Xanthone 1,3,5,6-Tetrahydroxyxanthone Xanthone->NFkB Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription iNOS iNOS DNA->iNOS Transcription

Caption: Putative anti-inflammatory signaling pathway of 1,3,5,6-tetrahydroxyxanthone.

Experimental Workflow for In Vivo Efficacy Testing in a Collagen-Induced Arthritis (CIA) Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a test compound in a mouse model of collagen-induced arthritis.

G cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring & Analysis start Day 0: Primary Immunization (Collagen + CFA) boost Day 21: Booster Immunization (Collagen + IFA) start->boost treatment Initiate Treatment (e.g., Day 21-25) - Vehicle Control - Test Compound - Positive Control boost->treatment monitoring Daily Monitoring: - Clinical Score - Paw Thickness treatment->monitoring analysis End-Point Analysis: - Histopathology - Cytokine Levels - Biomarkers monitoring->analysis

Caption: Experimental workflow for a collagen-induced arthritis (CIA) mouse model.

Section 3: Detailed Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This protocol is a standard method for inducing an autoimmune arthritis that shares pathological and immunological features with human rheumatoid arthritis.[2][13]

  • Animals: Male DBA/1 mice, 8-10 weeks old.

  • Induction:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site near the primary injection.

  • Treatment:

    • Administer the test compound (e.g., this compound), vehicle control, or a positive control (e.g., methotrexate, etanercept) daily or on a predetermined schedule, starting from the day of the booster immunization or at the onset of clinical signs of arthritis.

  • Assessment of Arthritis:

    • Clinical Scoring: Score each paw daily on a scale of 0-4 based on the degree of inflammation (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling of more than one digit, 3 = severe swelling of the entire paw, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of each hind paw daily using a caliper.

  • Endpoint Analysis:

    • Histopathology: At the end of the study, collect ankle joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Biomarker Analysis: Collect blood at termination to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies using ELISA.

In Vitro Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., 1,3,5,6-tetrahydroxyxanthone) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent system.

    • Determine the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant, it is reduced to a colorless or pale yellow compound, and the change in absorbance is measured.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a fresh solution of DPPH in methanol.

    • In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Section 4: Conclusion and Future Directions

The available in vitro data for 1,3,5,6-tetrahydroxyxanthone demonstrates its potential as an anti-inflammatory agent. Its ability to inhibit the production of nitric oxide and pro-inflammatory cytokines in macrophages suggests a mechanism of action that could be beneficial in inflammatory conditions.

However, a significant data gap exists regarding the in vivo efficacy of this compound. To fully assess its therapeutic potential and to enable a direct and meaningful comparison with current therapeutic standards, further preclinical studies are essential. Future research should focus on:

  • In vivo efficacy studies in established animal models of inflammatory diseases (e.g., collagen-induced arthritis, inflammatory bowel disease) and cancer (e.g., colon cancer xenografts).

  • Pharmacokinetic and toxicological profiling to determine the compound's absorption, distribution, metabolism, excretion, and safety profile.

  • Mechanism of action studies to further elucidate the specific molecular targets and signaling pathways modulated by the compound.

By addressing these research questions, a more comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

Unveiling the Target Specificity of 1,3,5,6-Tetrahydroxy-8-methylxanthone in Enzyme Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the enzyme inhibition profile of 1,3,5,6-Tetrahydroxy-8-methylxanthone, a naturally occurring xanthone (B1684191) isolated from the marine-derived fungus Penicillium sp.[1] The focus of this analysis is its target specificity, with a particular emphasis on its activity as an α-glucosidase inhibitor. Through a comparative lens, this document benchmarks the performance of this compound against other known xanthones and commercially available α-glucosidase inhibitors, supported by experimental data and detailed protocols.

Executive Summary

This compound has demonstrated notable inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes.[2][3] This guide will delve into the specifics of this inhibition, comparing its potency and mode of action with other compounds. The presented data aims to inform researchers on the potential of this xanthone as a lead compound in drug discovery and to provide a framework for further investigation into its mechanism of action and target specificity.

Comparative Analysis of α-Glucosidase Inhibition

The inhibitory potential of this compound and related compounds against α-glucosidase is summarized in the tables below. The data is compiled from a study on xanthones isolated from an endophytic Penicillium canescens.[2][3]

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Xanthones from Penicillium canescens

CompoundStructureIC50 (µM)[2][3]Mode of Inhibition[2][3]
This compound (Structure not available in search results)32.32 ± 1.01Competitive
Xanthone 5 (unnamed)(Structure not available in search results)38.80 ± 1.01Mixed-mode
Xanthone 11 (unnamed)(Structure not available in search results)75.20 ± 1.02Non-competitive

Table 2: Comparison with Clinically Used α-Glucosidase Inhibitors

InhibitorClassTypical IC50 RangeMode of Inhibition
AcarbosePseudo-oligosaccharideµM to mM range (potency varies with enzyme origin)[4]Competitive
MiglitolIminosugarLow µM range[4]Competitive
VogliboseValienamine derivativeNanomolar to low µM range[4]Competitive

From the data, this compound emerges as a potent competitive inhibitor of α-glucosidase with an IC50 value in the low micromolar range. Its competitive mode of inhibition suggests that it likely binds to the active site of the enzyme, competing with the natural substrate.

Experimental Protocols

A detailed methodology for the α-glucosidase inhibition assay, as adapted from relevant literature, is provided below.[5][6]

α-Glucosidase Inhibition Assay Protocol

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound and other test compounds

  • Acarbose (as a positive control)

  • Sodium phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of α-glucosidase in sodium phosphate buffer. The final concentration in the assay will be optimized based on preliminary experiments.

  • Substrate Solution: Dissolve pNPG in sodium phosphate buffer to a final concentration of 1 mM.

  • Inhibitor Solutions: Dissolve this compound and other test compounds in DMSO to prepare stock solutions. Further dilute with buffer to achieve a range of desired concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Stopping Reagent: Prepare a 1 M solution of sodium carbonate.

3. Assay Procedure:

  • Add 50 µL of sodium phosphate buffer to each well of a 96-well microplate.

  • Add 10 µL of the test inhibitor solution (or DMSO for the control) to the respective wells.

  • Add 20 µL of the α-glucosidase enzyme solution to each well, except for the blank wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

4. Data Analysis:

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Scientific Workflow and Concepts

To better illustrate the experimental process and the underlying biological pathway, the following diagrams are provided in Graphviz DOT language.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Solutions (Enzyme, Substrate, Inhibitor) B Add Buffer & Inhibitor to Microplate A->B C Add Enzyme Solution B->C D Pre-incubate (37°C, 10 min) C->D E Add Substrate (pNPG) D->E F Incubate (37°C, 20 min) E->F G Stop Reaction (Na2CO3) F->G H Measure Absorbance (405 nm) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Alpha_Glucosidase_Inhibition_Pathway cluster_digestion Small Intestine Carbohydrates Complex Carbohydrates (e.g., Starch) Alpha_Glucosidase α-Glucosidase (Brush Border Enzyme) Carbohydrates->Alpha_Glucosidase Hydrolysis Glucose Glucose Alpha_Glucosidase->Glucose Absorption Glucose Absorption into Bloodstream Glucose->Absorption Inhibitor This compound (α-Glucosidase Inhibitor) Inhibitor->Alpha_Glucosidase Inhibits

Caption: Mechanism of α-glucosidase inhibition in the small intestine.

Conclusion

This compound demonstrates significant potential as a competitive inhibitor of α-glucosidase. Its potency is comparable to other naturally derived xanthones and warrants further investigation as a potential therapeutic agent for managing postprandial hyperglycemia in type 2 diabetes. The detailed experimental protocol and comparative data provided in this guide offer a solid foundation for researchers to build upon in their exploration of this and other related natural products. Future studies should focus on elucidating the precise binding interactions of this xanthone with the active site of α-glucosidase, as well as evaluating its efficacy and safety in preclinical models.

References

Assessing the Reproducibility of Cytotoxic Findings for 1,3,5,6-Tetrahydroxy-8-methylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of the published cytotoxic activity of 1,3,5,6-Tetrahydroxy-8-methylxanthone, a natural product isolated from a marine-derived fungus of the Penicillium genus. The primary aim is to facilitate the reproducibility of these findings by presenting detailed experimental protocols and comparing its performance with other structurally related xanthone (B1684191) derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound has demonstrated cytotoxic activity against several human cancer cell lines in a foundational study. However, to date, there is a lack of independent studies confirming these initial findings, highlighting a critical gap in the scientific literature regarding the reproducibility of its biological effects. This guide collates the available data, presents the original experimental methodology in detail, and provides a comparative analysis with other xanthones to offer a framework for future validation studies.

Data Presentation: Cytotoxic Activity

The primary data on the cytotoxic activity of this compound is derived from a 2019 study by Zhang et al., published in Marine Drugs. The compound, referred to as compound 8 in the supplementary material of the publication, was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reported IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

For comparative purposes, this guide includes cytotoxic data for other xanthone derivatives that have been tested against the same or similar cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: Cytotoxic Activity (IC50 in µM) of this compound and Comparative Xanthones

CompoundMCF-7 (Breast)U87 (Glioblastoma)PC3 (Prostate)Reference
This compound 12.399.0114.59Zhang HM, et al. Mar Drugs. 2019.
Penicillixanthone A>50Not TestedNot TestedZhang HM, et al. Mar Drugs. 2019.
epi-Penicillixanthone A>50Not TestedNot TestedZhang HM, et al. Mar Drugs. 2019.

Note: The IC50 values for Penicillixanthone A and epi-Penicillixanthone A indicate weak activity at the highest tested concentrations.

Experimental Protocols

To aid in the replication of the initial findings, the detailed experimental protocol for the cytotoxicity assay as described in the primary literature is provided below.

Cell Lines and Culture Conditions:

  • Cell Lines: Human breast adenocarcinoma (MCF-7), glioblastoma (U87), and prostate cancer (PC3) cell lines were used.

  • Culture Medium: Cells were maintained in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

MTT Cytotoxicity Assay Protocol:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds were dissolved in DMSO and diluted with the culture medium to various concentrations. The final DMSO concentration was maintained at less than 0.5%. The cells were then treated with the compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well.

  • Incubation with MTT: The plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

Mandatory Visualizations

To further clarify the experimental process and the context of the compound's discovery, the following diagrams are provided.

experimental_workflow cluster_isolation Compound Isolation cluster_cytotoxicity_assay Cytotoxicity Assessment fungus Marine-Derived Fungus (Penicillium sp. L129) extraction Extraction & Chromatography fungus->extraction compound 1,3,5,6-Tetrahydroxy- 8-methylxanthone extraction->compound treatment Compound Treatment (48 hours) compound->treatment cell_culture Cancer Cell Lines (MCF-7, U87, PC3) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Experimental workflow from isolation to cytotoxicity assessment.

logical_relationship A Initial Finding: Cytotoxic Activity of this compound B Reproducibility Studies A->B Crucial Next Step C Independent Validation B->C Confirms Findings D Further Drug Development C->D Enables Progression

Caption: Logical progression for validating the therapeutic potential.

Conclusion and Future Directions

The initial discovery of the cytotoxic effects of this compound is a promising starting point for further investigation. However, the lack of subsequent reproducibility studies is a significant limitation in assessing its true potential as an anticancer agent. This guide provides the necessary foundational information, including detailed protocols and comparative data, to encourage and facilitate independent validation of these findings. Future research should focus on replicating the reported cytotoxicity, expanding the panel of cancer cell lines tested, and elucidating the underlying mechanism of action. Such studies are essential to build a robust body of evidence and determine if this marine-derived natural product warrants further development in the oncology drug discovery pipeline.

A Comparative Analysis of 1,3,5,6-Tetrahydroxy-8-methylxanthone and Other Bioactive Marine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast repository of chemical diversity, offering a rich source of novel bioactive compounds with significant therapeutic potential. Among these, 1,3,5,6-Tetrahydroxy-8-methylxanthone, a xanthone (B1684191) derivative isolated from a marine-derived fungus of the Penicillium genus, represents a class of compounds with promising biological activities.[1][2] This guide provides a comparative overview of this compound against other prominent bioactive marine compounds, supported by available experimental data.

While specific quantitative bioactivity data for this compound is limited in publicly accessible literature, this guide draws comparisons based on the activities of structurally similar xanthones and other major classes of marine natural products, including terpenoids, alkaloids, and polyketides.

Comparison of Bioactive Properties

The therapeutic potential of marine compounds is vast, with many exhibiting potent cytotoxic, antimicrobial, and antioxidant properties. The following tables summarize the available quantitative data for representative compounds from different classes, offering a comparative perspective on their performance in various bioassays.

Table 1: Comparative Cytotoxic Activity (IC50)

Cytotoxicity is a key indicator of a compound's potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity, with lower values indicating greater potency.

Compound ClassCompound NameMarine SourceCell LineIC50 (µM)Reference
Xanthone 1,3,6,8-TetrahydroxyxanthoneSynthetic analogHepG2 (Liver Carcinoma)9.18
Morusignin ITerrestrial PlantCCRF-CEM (Leukemia)7.15[3]
Cudraxanthone ITerrestrial PlantMDA-MB231 BCRP (Breast Cancer)2.78[3]
Alkaloid Manzamine AMarine Sponge (Acanthostrongylophora ingens)MCF-7 (Breast Cancer)2.86[4]
Crambescidin 800Marine Sponge (Monanchora viridis)T11 (Triple-negative Breast Cancer)0.07[4]
Terpenoid L-CarveolEssential OilE. coli>1000 µg/mL[5]
Polyketide Peniquinone AMarine Fungus (Penicillium sp. L129)MCF-7 (Breast Cancer)9.01 - 14.59[6]
Xanthocillin XMarine Fungus (Penicillium sp. ZZ1750)Various13.65 - 16.33[6]
Table 2: Comparative Antimicrobial Activity (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. It is a critical parameter for assessing the potential of a compound as an antimicrobial agent.

Compound ClassCompound NameMarine SourceMicroorganismMIC (µg/mL)Reference
Xanthone Norlichexanthone (1,3,6-trihydroxy-8-methylxanthone)Fungus (Penicillium sp.)Staphylococcus aureusAntivirulence activity reported[7]
Alkaloid Marinopyrrole AMarine BacteriumMethicillin-resistant S. aureus<2 µM[8]
Terpenoid ThymolEssential OilS. aureus7 µg/mL[5]
CarvacrolEssential OilS. aureus15 µg/mL[5]
Polyketide 3,7-dihydroxy-1,9-dimethyldibenzofuranMarine Fungus (Aspergillus versicolor)Staphylococcus aureus13.7 µM[9]
Talaroconvolutin AMarine Fungus (Talaromyces sp.)Staphylococcus aureus25[10]
Table 3: Comparative Antioxidant Activity

Antioxidant activity is the ability of a compound to inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. This activity is often measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays or Oxygen Radical Absorbance Capacity (ORAC) assays.

Compound ClassCompound NameMarine SourceAssayActivityReference
Xanthone 1,3,5,8-TetrahydroxyxanthoneSynthetic analogDPPHPotent radical scavenger[11]
Alkaloid ---Data not readily available-
Terpenoid CymopolGreen Alga (Cymopolia barbata)DPPHIC50 = 4.0 µM[12]
Polyketide Aspermutarubrol/violaceol-IMarine Fungus (Aspergillus versicolor)DPPHIC50 = 34.1 µM[9]
Compound from Talaromyces sp.Marine Fungus (Talaromyces sp.)DPPHEC50 = 27.62 µg/mL[10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of bioactivity data. Below are the methodologies for the key experiments cited in this guide.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a further 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1][3][13]

Antimicrobial Susceptibility Test: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[14][15][16]

Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and straightforward method to evaluate the antioxidant capacity of a compound. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.

  • Reaction Mixture: Add a specific volume of the test sample to the DPPH solution in a 96-well plate or cuvette.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[17][18][19]

Visualizing a Key Cellular Process: The MTT Assay Workflow

The following diagram illustrates the workflow of the MTT assay, a fundamental technique for assessing cell viability and the cytotoxic potential of compounds like this compound.

MTT_Assay_Workflow MTT Assay for Cell Viability cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds (e.g., this compound) B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Conclusion

This compound belongs to the promising class of marine-derived xanthones. While direct comparative data for this specific compound remains to be fully elucidated in the public domain, the analysis of its structural analogs and other classes of marine bioactive compounds reveals a landscape of potent therapeutic agents. The provided data tables and experimental protocols serve as a valuable resource for researchers to contextualize the potential of this compound and to guide future investigations into its bioactivities. Further research is warranted to isolate and characterize this compound and to perform comprehensive bioassays to unlock its full therapeutic potential.

References

Safety Operating Guide

Safe Disposal of 1,3,5,6-Tetrahydroxy-8-methylxanthone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (neoprene or butyl rubber are recommended for handling phenolic compounds)[3]

  • Safety goggles and a face shield

  • A lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 1,3,5,6-Tetrahydroxy-8-methylxanthone as a solid chemical waste.

  • Waste Identification and Classification:

    • Treat this compound as a hazardous solid waste.

    • Do not mix it with other waste streams, particularly incompatible materials such as strong oxidizing agents.[4][5]

  • Containerization:

    • Select a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • The container should be kept closed except when adding waste.

    • Ensure the container is labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and sources of ignition.

  • Disposal Request:

    • Once the container is full, or if the waste has been stored for a prolonged period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this chemical down the drain or in the regular trash.

  • Decontamination of Empty Containers:

    • If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, deface the original label and dispose of the container as non-hazardous waste, following your institution's guidelines.

Quantitative Data for Chemical Waste Disposal

The following table provides general quantitative guidelines for laboratory chemical waste disposal. These are not specific to this compound but represent common institutional policies. Always consult your local EHS for specific limits.

ParameterGuidelineCitation
pH Range for Aqueous Waste Drain Disposal 5.5 - 10.5N/A
Maximum Container Size in Satellite Accumulation Area 55 gallons (for hazardous waste)[6]
Maximum Quantity of Acutely Toxic Waste (P-list) in Satellite Accumulation Area 1 quart (liquid) or 1 kg (solid)[6]
Rinsate Volume for Triple Rinsing Approx. 10% of the container volume for each rinseN/A

Visualizing the Disposal Workflow

To aid in the decision-making process for chemical waste disposal, the following diagram illustrates a general workflow for identifying and handling laboratory chemical waste.

ChemicalWasteDisposal cluster_start cluster_identification Waste Identification cluster_classification Waste Classification cluster_disposal Hazardous Waste Disposal Protocol start Start: Chemical Waste Generated is_sds_available Is SDS Available? start->is_sds_available review_sds Review SDS for Disposal Information is_sds_available->review_sds Yes assess_hazards Assess Hazards Based on Chemical Class (e.g., Phenol, Xanthone) is_sds_available->assess_hazards No is_hazardous Is it Hazardous Waste? review_sds->is_hazardous assess_hazards->is_hazardous non_hazardous Dispose as Non-Hazardous Waste (Follow Institutional Policy) is_hazardous->non_hazardous No containerize Select & Label Appropriate Waste Container is_hazardous->containerize Yes accumulate Store in Satellite Accumulation Area containerize->accumulate request_pickup Request Pickup by EHS/Contractor accumulate->request_pickup end End: Proper Disposal request_pickup->end

References

Personal protective equipment for handling 1,3,5,6-Tetrahydroxy-8-methylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 1,3,5,6-Tetrahydroxy-8-methylxanthone. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

I. Personal Protective Equipment (PPE)

The minimum recommended PPE for handling this compound is outlined below. This is based on a precautionary approach to minimize exposure.

Body Part Required PPE Specifications & Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving may be appropriate for handling larger quantities or for extended periods. Discard gloves immediately if contaminated.
Eyes/Face Safety goggles or face shieldUse chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1][2]
Body Laboratory coat or chemical-resistant gownA long-sleeved lab coat is mandatory. For procedures with a higher risk of contamination, a disposable, solid-front, back-closing gown made of a low-permeability fabric should be used.[2][3]
Respiratory NIOSH-approved respiratorA respirator is necessary when handling the compound in powder form outside of a certified chemical fume hood to prevent inhalation of dust or aerosols. The type of respirator should be selected based on a formal risk assessment.[2][3][4]
Feet Closed-toe shoesShoes should be made of a non-porous material. Disposable shoe covers should be considered in areas where the compound is actively handled.[2][5]

II. Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is critical to minimize the risk of exposure. The following workflow outlines the key steps for safe handling in a laboratory setting.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (e.g., Fume Hood) gather_materials Gather All Materials (PPE, Reagents, Equipment) prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer Compound (in ventilated enclosure) don_ppe->weigh_transfer dissolve_react Dissolve or React Compound weigh_transfer->dissolve_react decontaminate Decontaminate Work Surfaces dissolve_react->decontaminate segregate_waste Segregate Waste (Solid & Liquid) decontaminate->segregate_waste dispose Dispose of Waste (Follow Institutional Guidelines) segregate_waste->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.